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Core Science & Biosynthesis

Foundational

Structural Elucidation and Stereochemistry of 6-[(Methylamino)methyl]piperidin-2-one: A Self-Validating Analytical Framework

Executive Summary & Pharmacophoric Significance In modern drug discovery, the piperidin-2-one ( δ -valerolactam) core is recognized as a privileged structural motif, frequently deployed in the development of central nerv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophoric Significance

In modern drug discovery, the piperidin-2-one ( δ -valerolactam) core is recognized as a privileged structural motif, frequently deployed in the development of central nervous system (CNS) agents, multitarget-directed ligands for neurodegenerative diseases, and anti-inflammatory therapeutics[1]. Specifically, 6-[(Methylamino)methyl]piperidin-2-one (CAS: 1554071-43-0; SMILES: O=C1NC(CNC)CCC1) presents a highly functionalized scaffold. It combines the rigid hydrogen-bonding network of a δ -lactam with a flexible, basic secondary amine side chain capable of salt-bridge formation with biological targets[1].

However, the pharmacological efficacy of this molecule is inextricably linked to the stereochemistry at the C6 position. The spatial orientation of the (methylamino)methyl group—dictated by whether the molecule exists as the (R) or (S) enantiomer—determines its receptor binding affinity and off-target toxicity profile. As a Senior Application Scientist, I approach the structural and stereochemical elucidation of such molecules not as a series of isolated assays, but as a self-validating analytical cascade . This guide details the orthogonal methodologies required to unambiguously assign the connectivity, conformation, and absolute configuration of 6-[(Methylamino)methyl]piperidin-2-one.

The Orthogonal Analytical Cascade

To ensure scientific integrity, every structural claim must be verified by an independent technique. Relying solely on 1D NMR can lead to misassignments due to the rotameric behavior often exhibited by substituted piperidines[2]. Therefore, our workflow integrates High-Resolution Mass Spectrometry (HRMS), multidimensional NMR, Chiral Chromatography, and Vibrational Circular Dichroism (VCD).

AnalyticalCascade Start Racemic 6-[(Methylamino)methyl] piperidin-2-one LCMS LC-HRMS (Mass & Purity Profiling) Start->LCMS Quality Control NMR 1D & 2D NMR (Connectivity & Conformation) LCMS->NMR Structural Elucidation Chiral Chiral HPLC (Enantiomeric Resolution) NMR->Chiral Stereocenter ID VCD VCD & DFT Calculations (Absolute Configuration) Chiral->VCD Enantiomer A/B

Fig 1: Self-validating analytical cascade for stereochemical elucidation.

Methodology 1: High-Resolution NMR Spectroscopy

The primary challenge in analyzing 6-substituted piperidin-2-ones is the conformational flexibility of the δ -lactam ring, which typically rapidly interconverts between half-chair and boat conformations in solution.

Step-by-Step Protocol & Causality
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl3​ . Causality: CDCl3​ is chosen because it does not disrupt the intramolecular hydrogen bonding between the lactam N-H and the side-chain amine, which stabilizes the preferred solution-state conformer.

  • 1D Acquisition ( 1 H and 13 C): Acquire standard 1D spectra at 500 MHz ( 1 H) and 125 MHz ( 13 C)[3]. Causality: High field strength is necessary to resolve the complex multiplets of the C3, C4, and C5 methylene protons of the piperidone ring[4].

  • 2D Connectivity (COSY & HSQC/HMBC):

    • Use COSY to trace the continuous spin system from the C6 methine proton through the C5, C4, and C3 methylenes.

    • Use HMBC to confirm the attachment of the side chain by observing long-range 3JCH​ couplings from the N-methyl protons to the exocyclic methylene carbon.

  • Conformational Analysis (NOESY/ROESY): Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms. Causality: The relative orientation of the C6 substituent (pseudo-axial vs. pseudo-equatorial) is determined by through-space interactions. A strong NOE cross-peak between the H6 proton and the axial proton at C4 indicates a 1,3-diaxial relationship, placing the H6 proton in an axial position and the (methylamino)methyl group in an equatorial position.

NOESYLogic Conformer Delta-Lactam Ring Conformational Analysis Axial C6-Substituent Pseudo-Axial Conformer->Axial Equatorial C6-Substituent Pseudo-Equatorial Conformer->Equatorial NOESY_Ax Strong NOE: H6 to H4-axial Axial->NOESY_Ax 1,3-diaxial interaction NOESY_Eq Weak/No NOE: H6 to H4-axial Equatorial->NOESY_Eq spatial distance > 4Å

Fig 2: NOESY logic for determining the pseudo-axial/equatorial orientation at C6.

Quantitative Data: NMR Assignments

Based on established spectral data for substituted 2-piperidones[3][4], the expected chemical shifts are summarized below.

Position 1 H Shift (ppm)Multiplicity 13 C Shift (ppm)Assignment / Structural Role
C2 --~172.0Lactam carbonyl; rigidifies adjacent bonds
C3 2.25 - 2.45m (2H)~31.5Adjacent to carbonyl; highly deshielded
C4 1.75 - 1.95m (2H)~20.0Homoallylic-like position; diagnostic for NOESY
C5 1.55 - 1.85m (2H)~26.5Adjacent to the chiral center
C6 3.45 - 3.65m (1H)~52.0Chiral center ; diagnostic methine
C7 2.65 - 2.85m (2H)~55.0Exocyclic methylene of the side chain
C8 2.40 - 2.50s (3H)~36.0N-methyl group
N-H 6.20 - 6.50br s (1H)-Lactam proton; shifts based on H-bonding

Methodology 2: Stereochemical Resolution and Absolute Configuration

Because functionalized piperidinones are often viscous oils or low-melting solids, X-ray crystallography is frequently unviable unless the compound is derivatized into a hydrochloride salt. Derivatization, however, risks altering the native conformation. Therefore, Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT) calculations is the gold standard for determining the absolute configuration of the separated enantiomers in their native solution state.

Step-by-Step Protocol & Causality
  • Chiral HPLC Separation:

    • Causality: The basic secondary amine on the side chain will interact strongly with residual silanols on standard chiral stationary phases, causing severe peak tailing. To mitigate this, a basic modifier (Diethylamine, DEA) must be added to the mobile phase to suppress ionization.

  • Fraction Collection & Lyophilization: Isolate Enantiomer A (Peak 1) and Enantiomer B (Peak 2).

  • DFT Conformational Search: Perform a Boltzmann-weighted conformational search for the (R) and (S) enantiomers using a high-level basis set (e.g., B3LYP/6-311G(d,p)).

  • VCD Acquisition: Dissolve Enantiomer A in CDCl3​ and acquire the experimental VCD spectrum (1000–2000 cm −1 ).

  • Spectral Overlay: Overlay the experimental VCD spectrum with the DFT-calculated spectra. A positive match in the amide I/II stretching regions (~1650 cm −1 ) definitively assigns the absolute configuration.

Quantitative Data: Chiral HPLC Parameters
ParameterSpecificationRationale
Column Chiralpak IC or AD-H (250 x 4.6 mm, 5 μ m)Amylose/cellulose backbone provides optimal chiral recognition for lactams.
Mobile Phase Hexane / Isopropanol / DEA (80:20:0.1 v/v)DEA acts as an ion-pairing agent to prevent secondary amine tailing.
Flow Rate 1.0 mL/minBalances resolution ( Rs​>1.5 ) with reasonable run times.
Detection UV at 210 nm & Polarimeter210 nm captures the lactam π→π∗ transition; polarimeter identifies (+)/(-) rotation.
Temperature 25 °CMaintains consistent column thermodynamics for reproducible retention times.

Conclusion

The structural elucidation of 6-[(Methylamino)methyl]piperidin-2-one requires a rigorous, multi-faceted approach. By combining the connectivity mapping of 2D NMR, the spatial resolution of NOESY, and the absolute stereochemical assignment power of VCD, researchers can establish a self-validating data package. This level of analytical stringency is non-negotiable in drug development, where the spatial orientation of a single (methylamino)methyl pharmacophore can dictate the success or failure of a therapeutic asset.

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Exploratory

Mechanism of action of 6-[(Methylamino)methyl]piperidin-2-one derivatives

An In-Depth Technical Guide to the Mechanism of Action of 6-[(Methylamino)methyl]piperidin-2-one Derivatives Foreword: The Piperidin-2-one Scaffold in Modern Drug Discovery The piperidine ring is a cornerstone of medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 6-[(Methylamino)methyl]piperidin-2-one Derivatives

Foreword: The Piperidin-2-one Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, representing one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for interacting with complex biological targets. Within this broad class, the piperidin-2-one (or δ-valerolactam) substructure provides a rigid amide backbone, further refining the orientation of appended functional groups. This guide focuses on a specific, promising subclass: 6-[(Methylamino)methyl]piperidin-2-one derivatives. We will dissect their primary mechanism of action, provide the experimental frameworks for its validation, and situate this knowledge within the broader pharmacological context of related compounds.

Part 1: The Core Mechanism - Inhibition of p38 MAP Kinase

The principal mechanism of action identified for 6-[(Methylamino)methyl]piperidin-2-one and its related derivatives is the potent and specific inhibition of p38 mitogen-activated protein (MAP) kinase.[3] This finding positions these compounds as significant candidates for treating a wide array of inflammatory and autoimmune diseases.

The Central Role of the p38 MAP Kinase Pathway

The p38 MAP kinase signaling cascade is a critical intracellular pathway that translates external inflammatory and stress signals into a cellular response. Stressors such as cytokines (e.g., TNF-α, IL-1), endotoxins (e.g., lipopolysaccharide - LPS), and physical or chemical stress trigger a series of phosphorylation events that culminate in the activation of p38 MAP kinase.

Once activated, p38 MAP kinase phosphorylates a variety of downstream targets, most notably transcription factors like Activating Transcription Factor 2 (ATF-2).[3] Phosphorylation of these factors enhances their ability to bind to DNA and drive the expression of a host of pro-inflammatory genes, including those for cytokines, chemokines, and cyclooxygenase-2 (COX-2). By disrupting this cascade, inhibitors can effectively quell the inflammatory response at a foundational level.

Direct Evidence of p38α MAP Kinase Inhibition

Definitive evidence for the mechanism of 6-[(Methylamino)methyl]piperidin-2-one derivatives comes from in vitro kinase assays.[3] These experiments directly measure the ability of a compound to block the enzymatic activity of p38 MAP kinase.

A key study demonstrated that a representative compound from this class inhibited the phosphorylation of the p38 substrate ATF-2 by recombinant human p38α MAP kinase at concentrations as low as 0.3 µM.[3] Other derivatives within the same series also showed potent inhibition at concentrations of 1 µM or higher, confirming this as a class-defining mechanism.[3]

The direct inhibition of this upstream kinase explains the broad anti-inflammatory potential of these molecules, which are proposed for the treatment of conditions including rheumatoid arthritis, osteoarthritis, inflammatory bowel disease, and asthma.[3]

p38_MAPK_Pathway cluster_stimulus External Inflammatory Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Inflammatory Cytokines Inflammatory Cytokines MAPKKK MAPKKK Inflammatory Cytokines->MAPKKK Activate LPS LPS LPS->MAPKKK Activate MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 MAP Kinase p38 MAP Kinase MAPKK->p38 MAP Kinase Phosphorylates (Activates) ATF-2 (Inactive) ATF-2 (Inactive) p38 MAP Kinase->ATF-2 (Inactive) Phosphorylates ATF-2-P (Active) ATF-2-P (Active) ATF-2 (Inactive)->ATF-2-P (Active) Gene Transcription Gene Transcription ATF-2-P (Active)->Gene Transcription Promotes Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Gene Transcription->Pro-inflammatory Cytokines (TNF-α, IL-6) Leads to Production Inhibitor 6-[(Methylamino)methyl] piperidin-2-one Derivative Inhibitor->p38 MAP Kinase Inhibits

Figure 1: The p38 MAP Kinase signaling pathway and the inhibitory action point of the piperidin-2-one derivative.
Quantitative Data Summary

The inhibitory potency of these compounds is summarized below, providing a clear quantitative measure of their effectiveness at the molecular target.

Compound ClassTarget EnzymeSubstrateIC₅₀ / Effective ConcentrationReference
6-[(Methylamino)methyl]piperidin-2-one (Example 1(1))p38α MAP KinaseATF-2≥ 0.3 µM[3]
Other derivatives in the seriesp38α MAP KinaseATF-2≥ 1 µM[3]

Part 2: Experimental Protocols for Mechanism Validation

To ensure scientific integrity, the mechanism of action must be validated through robust and reproducible experimental protocols. The following sections detail the methodologies for confirming p38 MAP kinase inhibition, both at the enzymatic and cellular levels.

Protocol: In Vitro p38α MAP Kinase Inhibition Assay

This protocol is designed to directly quantify the inhibitory effect of the test compounds on the enzymatic activity of p38α MAP kinase. It is based on the methodology described in the foundational patent literature.[3]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a 6-[(Methylamino)methyl]piperidin-2-one derivative against p38α MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • Kinase substrate: Activating Transcription Factor 2 (ATF-2)

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

  • ATP solution

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay or similar fluorescence/luminescence-based system)

  • 384-well assay plates

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted to achieve final assay concentrations ranging from 100 µM to 1 nM.

  • Assay Plate Setup: To each well of a 384-well plate, add 5 µL of kinase buffer containing recombinant human p38α MAP kinase and the ATF-2 substrate.

  • Compound Addition: Add 1 µL of the diluted test compound (or DMSO for control wells) to the appropriate wells.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Kₘ for p38α MAP kinase.

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

  • Signal Detection: Stop the reaction and measure the amount of phosphorylated substrate (or ADP produced) using a suitable detection reagent and a plate reader, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Kinase_Assay_Workflow A Prepare Serial Dilution of Test Compound in DMSO C Add Test Compound or DMSO (Control) to wells A->C B Dispense Kinase Buffer with p38α MAPK & ATF-2 Substrate into 384-well plate B->C D Pre-incubate at RT (15-30 min) C->D E Initiate Reaction by adding ATP D->E F Incubate at 30°C (60 min) E->F G Add Detection Reagent to Stop Reaction & Generate Signal F->G H Read Plate (Luminescence/Fluorescence) G->H I Calculate % Inhibition and determine IC₅₀ H->I

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Foundational

An In-Depth Technical Guide to Molecular Docking Studies of 6-[(Methylamino)methyl]piperidin-2-one Scaffolds

Foreword: The Strategic Value of a Privileged Scaffold In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of bioactive compounds, earning them the designatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds."[1][2] The piperidin-2-one (or δ-valerolactam) core is a quintessential example of such a scaffold, prized for its metabolic stability and its capacity to be decorated with functional groups that can engage a wide array of biological targets.[1] This guide focuses on a specific, promising derivative: the 6-[(Methylamino)methyl]piperidin-2-one scaffold. Its inherent structural features—a six-membered lactam ring, a flexible and basic (methylamino)methyl side chain, and a stereocenter at the 6-position—provide a rich three-dimensional architecture ripe for targeted drug design.

This document serves as a technical guide for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide the causal logic behind methodological choices, ensuring a robust and self-validating approach to molecular docking simulations involving this versatile scaffold. Our objective is to empower research teams to computationally probe the therapeutic potential of these molecules with confidence and scientific rigor.

Section 1: Foundational Principles of Molecular Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation, or "pose," of a ligand when bound to a macromolecular target, typically a protein.[3][4] The core objective is to simulate the molecular recognition process, which is governed by two key computational components: a search algorithm and a scoring function.[5]

  • Search Algorithm: This component is responsible for exploring the vast conformational space of the ligand and its possible orientations within the binding site of the protein. It generates a multitude of potential binding poses.[5]

  • Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the free energy of binding.[3][6] The resulting "docking score," typically expressed in kcal/mol, allows for the ranking of different poses and, by extension, different ligands, to prioritize candidates for further experimental validation.[3]

In the drug discovery pipeline, molecular docking is indispensable for structure-based drug design (SBDD), virtual screening of large compound libraries, and the optimization of lead compounds to enhance their binding affinity and selectivity.[5][6][7]

Section 2: A Validated Workflow for Docking 6-[(Methylamino)methyl]piperidin-2-one Derivatives

The trustworthiness of any docking study hinges on a meticulously executed and validated protocol. What follows is a comprehensive, step-by-step workflow designed to ensure the scientific integrity of the simulation.

Experimental Workflow Diagram

G Docking Workflow for Piperidin-2-one Scaffolds cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Selection (e.g., c-Met Kinase, PDB: 2WGJ) PrepProt 2. Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Grid 4. Grid Box Generation (Define Binding Site) PrepProt->Grid Ligand 3. Ligand Preparation (2D to 3D, Energy Minimization) Dock 5. Run Docking (Lamarckian Genetic Algorithm) Ligand->Dock Grid->Dock Results 6. Results Clustering & Pose Selection Dock->Results Analysis 7. Interaction Analysis (H-Bonds, Hydrophobic, Ionic) Results->Analysis Validation 8. Protocol Validation (Re-docking native ligand, RMSD < 2.0 Å) Analysis->Validation

Caption: A validated workflow for molecular docking studies.

Step 1: Target Protein Selection and Preparation
  • Expertise & Rationale: The choice of target is paramount. The piperidin-2-one scaffold has shown promise in various therapeutic areas. For instance, derivatives have been designed as inhibitors of c-Met kinase, a target in cancer therapy.[8] For this guide, we will use c-Met (PDB ID: 2WGJ) as an illustrative target. A high-resolution crystal structure is essential for accuracy.

  • Protocol:

    • Obtain Structure: Download the PDB file for the target protein from the RCSB Protein Data Bank.

    • Clean Receptor: Load the structure into a molecular visualization program (e.g., UCSF Chimera, PyMOL). The primary reason for this step is to create a clean, computationally tractable model.

      • Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.[9] This prevents them from interfering with the docking of our new ligand.

      • Inspect the structure for missing residues or atoms and model them if necessary.

    • Prepare for Docking: Use a dedicated tool like AutoDock Tools.

      • Add Polar Hydrogens: PDB files often omit hydrogen atoms. Adding them is critical for correctly calculating hydrogen bonds and electrostatic interactions.

      • Assign Charges: Assign partial charges (e.g., Kollman charges for proteins) to all atoms. This is fundamental for the scoring function to accurately calculate electrostatic contributions to binding energy.

Step 2: Ligand Preparation
  • Expertise & Rationale: The ligand must be converted into a suitable 3D format with correct stereochemistry and a low-energy conformation. The protonation state of the (methylamino) group is critical; at physiological pH, this amine will be protonated, forming a positive charge that can engage in crucial ionic interactions.

  • Protocol:

    • Generate 2D Structure: Draw the 6-[(Methylamino)methyl]piperidin-2-one derivative using a chemical drawing tool (e.g., MarvinSketch, ChemDraw).

    • Convert to 3D: Use the tool's built-in functionality to generate a 3D structure. Ensure the correct stereochemistry is defined at the C6 chiral center.

    • Energy Minimization: Perform an energy minimization using a force field (e.g., MMFF94). This step finds a stable, low-energy conformation, which is a more realistic starting point for the docking simulation.

    • Charge and Atom Type Assignment: Assign partial charges (e.g., Gasteiger charges for the ligand) and define rotatable bonds. Defining rotatable bonds allows the docking algorithm to explore ligand flexibility, which is essential for achieving an induced-fit-like binding pose.

Step 3: Defining the Active Site (Grid Generation)
  • Expertise & Rationale: Docking calculations are computationally intensive. We must define a specific volume of the protein—the "binding pocket"—where the algorithm will search for poses. This is accomplished by generating a grid of points.

  • Protocol:

    • Identify the Binding Site: The most reliable method is to use the location of the co-crystallized ligand from the original PDB file.

    • Generate Grid Box: Center the grid box on the identified binding site. The dimensions of the box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large as to needlessly increase computation time. A typical size is 60x60x60 points with a 0.375 Å spacing.

Step 4: Executing the Docking Simulation
  • Expertise & Rationale: This step uses a search algorithm to place the prepared ligand into the defined grid box. We use the Lamarckian Genetic Algorithm (LGA), a popular and effective method that combines a global search with local energy minimization.

  • Protocol:

    • Select Docking Program: Use a well-validated program such as AutoDock Vina or AutoDock 4.

    • Configure Docking Parameters:

      • Set the number of genetic algorithm runs (e.g., 50-100). More runs increase the likelihood of finding the global minimum energy pose.

      • Define other parameters like population size and the maximum number of energy evaluations.

    • Launch Simulation: Execute the docking command.

Step 5: Analysis, Interpretation, and Validation
  • Expertise & Rationale: The output of a docking run is a set of poses ranked by their scores. This raw data requires careful scientific interpretation to be meaningful. The lowest energy score is not automatically the "correct" answer; chemical and biological plausibility are paramount.

  • Protocol:

    • Cluster Analysis: The docking results will group similar poses into clusters. Analyze the lowest-energy pose from the most populated cluster first, as this often represents the most stable and frequently found binding mode.

    • Binding Energy Evaluation: The docking score (e.g., estimated ΔG of binding) provides a quantitative measure of binding affinity. Lower (more negative) values suggest stronger binding.

    • Visual Inspection and Interaction Analysis: This is the most critical part of the analysis.

      • Visually inspect the top-ranked poses. Do they make sense? Are there any steric clashes?

      • Identify key molecular interactions. For the 6-[(Methylamino)methyl]piperidin-2-one scaffold, look for:

        • Hydrogen Bonds: The lactam carbonyl is a strong H-bond acceptor, while the lactam N-H and the protonated amine are H-bond donors.

        • Ionic/Salt Bridge Interactions: The positively charged (methylamino)methyl group can form a powerful salt bridge with acidic residues like Aspartate (Asp) or Glutamate (Glu).

        • Hydrophobic Interactions: The piperidine ring itself can engage in hydrophobic interactions.

    • Trustworthiness through Validation: To ensure the docking protocol is reliable for the specific target, a re-docking procedure is mandatory.

      • Re-docking: Dock the original co-crystallized ligand (that was removed in Step 1) back into the protein using the exact same protocol.

      • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the atoms of the re-docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation , indicating that the protocol can accurately reproduce the experimentally determined binding mode.[10]

Section 3: Data Presentation and Visualization

Clear presentation of docking results is essential for communication and decision-making.

Hypothetical Docking Results Table

The following table summarizes hypothetical docking results for a series of 6-[(Methylamino)methyl]piperidin-2-one derivatives against c-Met kinase. This illustrates how modifications to the scaffold can be systematically evaluated.

Compound IDR-Group at N1 PositionDocking Score (kcal/mol)Key Interacting ResiduesH-BondsIonic Interaction
LEAD-01 -H-7.8Tyr1230, Met1211, Asp12222Yes (Asp1222)
LEAD-02 -Methyl-8.1Tyr1230, Met1211, Asp12222Yes (Asp1222)
LEAD-03 -Phenyl-9.2Tyr1230, Met1211, Asp1222, Ala12212Yes (Asp1222)
LEAD-04 -4-Fluorophenyl-9.5Tyr1230, Met1211, Asp1222, Ala12213Yes (Asp1222)

Causality Insight: The addition of a phenyl group (LEAD-03) improved the docking score, likely by engaging a hydrophobic pocket near residue Ala1221. Further modification with an electron-withdrawing fluorine atom (LEAD-04) may have enhanced this interaction or formed an additional interaction (e.g., a halogen bond or H-bond with a backbone carbonyl), leading to the best score.

Conceptual Interaction Diagram

This diagram illustrates the key molecular interactions that the 6-[(Methylamino)methyl]piperidin-2-one scaffold can form within a hypothetical kinase active site.

G Key Scaffold-Protein Interactions cluster_ligand cluster_protein Ligand 6-[(Methylamino)methyl]piperidin-2-one L_CO Lactam C=O L_NH Lactam N-H P_Tyr Hinge Region Residue (e.g., Tyr1230) L_NH->P_Tyr H-Bond (Donor) L_Amine Protonated Amine (-NH2+CH3) P_Asp DFG-Motif Residue (e.g., Asp1222) L_Amine->P_Asp Ionic Interaction (Salt Bridge) L_Ring Piperidine Ring P_Ala Hydrophobic Pocket (e.g., Ala1221) L_Ring->P_Ala Hydrophobic Interaction P_Tyr->L_CO H-Bond (Acceptor)

Caption: Potential binding interactions of the scaffold.

Section 4: Conclusion and Future Directions

This guide has outlined a robust, scientifically-grounded framework for conducting molecular docking studies on the promising 6-[(Methylamino)methyl]piperidin-2-one scaffold. By adhering to a protocol that emphasizes careful preparation, validated execution, and insightful analysis, researchers can effectively triage virtual compounds and generate high-quality hypotheses for drug discovery programs.

The journey, however, does not end with docking. The insights gained from these in silico experiments are the critical first step that informs subsequent, resource-intensive stages:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.

  • ADMET Prediction: To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity properties of promising candidates.[11]

  • Chemical Synthesis and In Vitro Validation: Ultimately, the computational predictions must be confirmed through the synthesis of the compounds and their biological evaluation in relevant assays.

By integrating molecular docking as a foundational tool, research teams can navigate the complexities of drug design with greater efficiency and a higher probability of success, unlocking the full therapeutic potential of versatile scaffolds like 6-[(Methylamino)methyl]piperidin-2-one.

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  • Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. (2017). Allied Academies.
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  • Application Notes and Protocols for Molecular Docking Studies of 2-Piperidin-1-ylmethyl-morpholine. (2025). BenchChem.
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Exploratory

An In-Depth Technical Guide to the Early Discovery Pharmacokinetic Profiling of 6-[(Methylamino)methyl]piperidin-2-one

Abstract The journey of a novel chemical entity (NCE) from a promising "hit" to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[1] This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a novel chemical entity (NCE) from a promising "hit" to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[1] This guide provides a comprehensive, technically-grounded framework for the early pharmacokinetic (PK) profiling of 6-[(Methylamino)methyl]piperidin-2-one, a representative small molecule. By adopting an integrated strategy that combines foundational physicochemical characterization with a tiered panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays and a targeted in vivo study, researchers can efficiently identify and mitigate potential liabilities.[2][3] This document is structured to empower drug discovery teams to make informed, data-driven decisions, thereby de-risking projects and optimizing the allocation of resources toward candidates with the highest probability of success.

Introduction: The Central Role of Early PK in Drug Discovery

In the modern drug discovery paradigm, the early and iterative assessment of ADME properties is no longer a late-stage checkpoint but a critical, integrated component of the lead optimization cycle.[4][5][6] The goal is to design molecules that possess not only potent on-target activity but also a suitable disposition profile that allows them to reach and maintain effective concentrations at the site of action.[7][8] Pharmacokinetics, the study of how the body acts on a drug, provides the quantitative framework for understanding this profile.[4][9]

This guide will delineate a logical, field-proven workflow for characterizing 6-[(Methylamino)methyl]piperidin-2-one. We will move from fundamental properties that govern its behavior in biological systems to robust in vitro assays that predict its metabolic fate and permeability, culminating in a foundational in vivo study to observe its real-world disposition. The emphasis throughout is on the causality behind experimental choices—understanding not just how to run an assay, but why it is critical for building a comprehensive PK profile.

Foundational Physicochemical Characterization

Before any biological assays are performed, a thorough understanding of the molecule's intrinsic physicochemical properties is mandatory.[10][11][12] These characteristics often govern a compound's behavior in ADME assays and can be predictive of in vivo challenges like poor absorption or formulation difficulties.

Key Parameters and Their Significance
  • Aqueous Solubility: This is a critical determinant of oral absorption. Poor solubility can limit dissolution in the gastrointestinal tract, becoming the rate-limiting step for drug uptake.[12] It can also cause artifacts in in vitro assays.

  • Lipophilicity (LogD/LogP): The partitioning of a compound between an aqueous and an organic phase (LogP for neutral species, LogD at a specific pH) is a key indicator of its ability to cross biological membranes. However, excessive lipophilicity can lead to issues like non-specific binding, increased metabolic clearance, and potential toxicity.[5]

  • Ionization Constant (pKa): The pKa dictates the charge state of a molecule at different physiological pH values (e.g., stomach vs. intestine). This influences both solubility and permeability, as the neutral form of a molecule is typically more membrane-permeant.

Table 1: Hypothetical Physicochemical Profile of 6-[(Methylamino)methyl]piperidin-2-one
ParameterMethodResultImplication for Drug Development
Kinetic Solubility (pH 7.4) Nephelometry> 150 µMHigh solubility is unlikely to be a limiting factor for oral absorption or cause issues in standard in vitro assays.
Lipophilicity (LogD at pH 7.4) Shake-flask or Potentiometric1.8Moderate lipophilicity suggests a good balance for membrane permeability without excessive risk of non-specific binding or high metabolic clearance.
pKa Potentiometric Titration8.5 (Basic)The compound will be predominantly ionized in the acidic environment of the stomach but will have a higher fraction of neutral species in the intestine, favoring absorption there.

In Vitro ADME Profiling: Predicting In Vivo Behavior

In vitro ADME assays are the workhorses of early discovery, providing rapid, cost-effective data to guide medicinal chemistry efforts and rank-order compounds.[2][13][14] The goal is to identify and address major liabilities before committing to resource-intensive animal studies.

Metabolic Stability

Rationale: The liver is the primary site of drug metabolism. Assessing a compound's stability in the presence of liver enzymes is crucial for predicting its rate of clearance from the body and, consequently, its half-life and oral bioavailability.[15] The two most common systems are liver microsomes and hepatocytes. Microsomes primarily assess Phase I (oxidative) metabolism mediated by cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I and Phase II (conjugative) enzymes.[15][16]

  • Preparation: Thaw pooled human liver microsomes on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).[17] Prepare a 1 µM working solution of 6-[(Methylamino)methyl]piperidin-2-one in the same buffer.

  • Pre-incubation: Add the microsomal suspension to wells of a 96-well plate. Add the compound working solution and pre-incubate for 5 minutes at 37°C to equilibrate.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH cofactor solution (final concentration 1 mM).[18] For a negative control, add buffer without NADPH.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold "stop solution" (e.g., acetonitrile) containing an internal standard.[15]

  • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line provides the elimination rate constant (k). From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[18]

Plasma Protein Binding (PPB)

Rationale: Drugs can bind to proteins in the blood, primarily albumin. It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target and be cleared by metabolic enzymes.[19] High plasma protein binding can significantly impact a drug's efficacy and pharmacokinetic profile. The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique for this assessment.[19][20]

Cytochrome P450 (CYP) Inhibition

Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs). If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, it can lead to dangerously elevated plasma levels of the latter.[21][22] Therefore, screening for CYP inhibition against the major isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory expectation and a critical safety assessment.[21][23]

  • System: Use human liver microsomes as the enzyme source, which contains a full complement of CYP enzymes.[21]

  • Incubation: Incubate the microsomes with a specific probe substrate for each CYP isoform (e.g., Phenacetin for CYP1A2) in the presence of varying concentrations of 6-[(Methylamino)methyl]piperidin-2-one.[22]

  • Reaction: Initiate the reaction with NADPH and incubate at 37°C.

  • Analysis: After a set time, stop the reaction and quantify the formation of the specific metabolite of the probe substrate via LC-MS/MS.

  • Calculation: Determine the concentration of 6-[(Methylamino)methyl]piperidin-2-one that causes 50% inhibition of metabolite formation (the IC50 value).[22] A high IC50 value (>10 µM) generally indicates a low risk of DDI.

Intestinal Permeability

Rationale: For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell monolayer assay is the gold standard in vitro model for predicting human intestinal permeability.[24][25][26] These cells, derived from a human colon carcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[24]

The assay measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, efflux) directions.[26] The ratio of these values (Efflux Ratio) can indicate whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can limit drug absorption.[14]

Table 2: Summary of Hypothetical In Vitro ADME Profile for 6-[(Methylamino)methyl]piperidin-2-one
AssayKey ParameterResultInterpretation & Next Steps
Metabolic Stability (HLM) t½ (min)45Moderate stability. Suggests the compound is not rapidly cleared by Phase I enzymes, which is favorable. Proceed to in vivo PK.
Plasma Protein Binding (Human) % Unbound25%Moderately bound. The free fraction is substantial enough to elicit a pharmacological effect. This value will be used to calculate unbound clearance in vivo.
CYP Inhibition (5-Panel) IC50 (µM)> 30 µM for all isoformsLow risk of causing clinically relevant drug-drug interactions via CYP inhibition.
Caco-2 Permeability Papp (A→B) (10⁻⁶ cm/s)15High permeability, predictive of good oral absorption.[24]
Caco-2 Permeability Efflux Ratio (Papp B→A / A→B)1.2An efflux ratio < 2 suggests the compound is not a significant substrate of P-gp or other major efflux transporters.

In Vivo Pharmacokinetic Study: The First Look at Whole-Body Disposition

While in vitro data are predictive, an in vivo study is essential to understand how these properties integrate within a complex biological system.[7][27] A preliminary PK study in a rodent species (e.g., rat) is a standard practice in early discovery to determine key parameters that will inform future efficacy and safety studies.[28][29]

Study Design and Execution
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing: The compound is administered both intravenously (IV) and orally (PO) to separate groups of animals.

    • IV Dosing (e.g., 1 mg/kg): Allows for the determination of fundamental PK parameters like Clearance (CL), Volume of Distribution (Vd), and Half-Life (t½) independent of absorption.

    • PO Dosing (e.g., 10 mg/kg): Allows for the assessment of oral absorption and the calculation of Oral Bioavailability (%F).

  • Sampling: Serial blood samples are collected at specific time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Plasma is harvested from the blood samples, and the concentration of 6-[(Methylamino)methyl]piperidin-2-one is quantified using a validated LC-MS/MS method. Method validation is performed according to regulatory guidance to ensure data reliability.[30][31][32]

Data Analysis and Key Parameters

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to derive key PK parameters.

Table 3: Key Pharmacokinetic Parameters Derived from an In Vivo Rat Study
ParameterDefinitionHypothetical ResultImplication
Clearance (CL) The volume of plasma cleared of the drug per unit of time.15 mL/min/kgLow to moderate clearance, consistent with the in vitro metabolic stability data.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.2.5 L/kgA Vd > 0.7 L/kg suggests the compound distributes out of the plasma and into the tissues.
Terminal Half-Life (t½) The time required for the plasma concentration to decrease by half.3.5 hoursA reasonable half-life for potential once or twice-daily dosing regimens.
AUC (Area Under the Curve) The total drug exposure over time.IV: 1111 ngh/mLPO: 6250 ngh/mLUsed to calculate clearance and bioavailability.
Oral Bioavailability (%F) The fraction of the orally administered dose that reaches systemic circulation.56%Good oral bioavailability, indicating efficient absorption and survival of first-pass metabolism.

Data Integration and Decision Making

The power of this profiling cascade lies in the integration of all data points to build a cohesive narrative for 6-[(Methylamino)methyl]piperidin-2-one.

  • Physicochemical Properties: High solubility and moderate lipophilicity laid a strong foundation.

  • In Vitro ADME: The compound showed moderate metabolic stability, was not a CYP inhibitor, and exhibited high permeability without being an efflux substrate. This is a very favorable profile.

  • In Vivo PK: The rat study confirmed the in vitro predictions. The moderate clearance and good oral bioavailability validate the compound's potential for oral administration. The half-life is suitable for progressing into efficacy models.

Decision: Based on this comprehensive early PK profile, 6-[(Methylamino)methyl]piperidin-2-one is a strong candidate to advance into preclinical efficacy and safety studies. The risk of failure due to poor pharmacokinetics has been significantly mitigated.

Visualizing the Workflow

Diagrams are essential for visualizing complex scientific workflows. The following are generated using Graphviz (DOT language) to illustrate the logical flow of the pharmacokinetic profiling cascade.

Diagram 1: Overall Early PK Profiling Workflow

PK_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vitro ADME Screening cluster_2 Phase 3: In Vivo Confirmation cluster_3 Phase 4: Decision Gate PhysicoChem Physicochemical Characterization (Solubility, LogD, pKa) MetStab Metabolic Stability (HLM, Hepatocytes) PhysicoChem->MetStab PPB Plasma Protein Binding (RED) PhysicoChem->PPB CYP_Inhib CYP450 Inhibition (IC50 Panel) PhysicoChem->CYP_Inhib Perm Permeability (Caco-2) PhysicoChem->Perm InVivoPK Rodent In Vivo PK Study (IV & PO Dosing) MetStab->InVivoPK PPB->InVivoPK CYP_Inhib->InVivoPK Perm->InVivoPK Decision Go / No-Go Decision Advance to Efficacy/Tox InVivoPK->Decision HLM_Workflow Prep Prepare Reagents: - Compound (1 µM) - HLM (0.5 mg/mL) - NADPH (Cofactor) Incubate Incubate at 37°C (0, 5, 15, 30, 60 min) Prep->Incubate Add NADPH to start Quench Quench Reaction (Cold Acetonitrile + Internal Standard) Incubate->Quench Time points Analyze Protein Precipitation & LC-MS/MS Analysis Quench->Analyze Calculate Calculate: - % Remaining - t½ - Intrinsic Clearance Analyze->Calculate

Caption: Step-by-step workflow for the Human Liver Microsomal (HLM) stability assay.

Conclusion

A systematic and front-loaded approach to pharmacokinetic profiling is indispensable in modern drug discovery. By characterizing 6-[(Methylamino)methyl]piperidin-2-one through a logical sequence of physicochemical, in vitro, and in vivo studies, we have effectively built a comprehensive data package. This package not only establishes the compound's viability for further development but also provides the quantitative parameters necessary to design subsequent, more complex preclinical and clinical studies. This strategic investment in early ADME-PK assessment is paramount to reducing late-stage attrition and accelerating the delivery of novel therapeutics to patients.

References

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  • Protein Binding Assays. (n.d.). BioAgilytix. Retrieved March 22, 2026, from [Link]

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  • Caco2 assay protocol. (n.d.). University of Washington. Retrieved March 22, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Expert Opinion on Drug Discovery, 4(6), 643-655. [Link]

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  • Sandhya, K., et al. (2025). The role of Pharmacokinetics in drug development. GSC Biological and Pharmaceutical Sciences, 30(03), 322-328. [Link]

  • Østergaard, J., & Heit, C. (2025). Physicochemical profiling of drug candidates using Capillary-based techniques. ResearchGate. Retrieved March 22, 2026, from [Link]

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Protocols & Analytical Methods

Method

Applications of 6-[(Methylamino)methyl]piperidin-2-one in medicinal chemistry

An Application Guide for the 6-(Aminomethyl)piperidin-2-one Scaffold in Medicinal Chemistry Abstract: While specific literature on 6-[(Methylamino)methyl]piperidin-2-one is limited, the core chemical scaffold of 6-(amino...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the 6-(Aminomethyl)piperidin-2-one Scaffold in Medicinal Chemistry

Abstract: While specific literature on 6-[(Methylamino)methyl]piperidin-2-one is limited, the core chemical scaffold of 6-(aminomethyl)piperidin-2-one represents a privileged structure in modern medicinal chemistry. Its true value is realized as a critical pharmacophore and synthetic intermediate in the design of targeted therapeutics. This guide provides an in-depth exploration of its most significant application: the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology. We will dissect the mechanistic rationale, provide detailed synthetic and biological protocols, and present key data to offer researchers and drug development professionals a comprehensive resource for leveraging this powerful chemical motif.

Introduction: The 6-(Aminomethyl)piperidin-2-one Scaffold

The piperidine ring is a foundational element in drug design, present in numerous classes of pharmaceuticals.[1] The piperidin-2-one (or δ-valerolactam) substructure provides a conformationally constrained amide, which is ideal for establishing specific hydrogen bonding interactions with biological targets. The addition of a C6-aminomethyl group introduces a key basic nitrogen center, providing a vector for further chemical elaboration and critical salt-bridge or hydrogen bond interactions within an active site.

This guide focuses on the primary and most impactful application of this scaffold: its role as the cornerstone for a class of highly potent anticancer agents known as PARP inhibitors.

Core Application: A Key Pharmacophore for PARP Inhibition

The Scientific Rationale: PARP and Synthetic Lethality in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are central to the cellular DNA damage response.[2] PARP1 acts as a first responder, detecting single-strand breaks (SSBs) in DNA and initiating their repair through the Base Excision Repair (BER) pathway.[3]

In healthy cells, if SSBs are not repaired and accumulate, they can lead to more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are primarily repaired by the high-fidelity Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.

However, many cancers, notably certain types of breast, ovarian, and prostate cancer, harbor mutations in the BRCA1 or BRCA2 genes, rendering their HR pathway deficient.[4] These cancer cells become heavily reliant on the PARP-mediated BER pathway to survive.

This dependency creates a vulnerability that can be exploited through a concept called synthetic lethality .[4] By using a PARP inhibitor, we can block the BER pathway. In BRCA-deficient cancer cells, this leads to an accumulation of unrepaired SSBs, the formation of catastrophic DSBs during replication, and with no functional HR pathway to fix them, the cell undergoes apoptosis (programmed cell death).[4] Normal, healthy cells with a functional HR pathway are largely unaffected, providing a targeted therapeutic window.

The Role of the Piperidin-2-one Scaffold in PARP "Trapping"

The 6-(aminomethyl)piperidin-2-one scaffold is not just a passive structural component; it is integral to the advanced mechanism of action of some of the most potent PARP inhibitors. The lactam portion of the ring mimics the nicotinamide moiety of NAD+, the natural substrate for PARP, allowing it to bind competitively in the enzyme's catalytic domain.[5]

More importantly, this scaffold is a key feature in inhibitors that are potent "PARP trappers." After a PARP inhibitor binds to PARP1 at a site of DNA damage, it induces a conformational change that "traps" the PARP1-DNA complex.[6] This trapped complex is itself a cytotoxic lesion that stalls replication forks, enhancing the inhibitor's cancer-killing efficacy far beyond simple catalytic inhibition. The potent PARP1/2 inhibitor Talazoparib (BMN 673) , which incorporates a closely related scaffold, is a prime example of a highly effective PARP trapper.[7][8]

Experimental Protocols

The following protocols provide a framework for the synthesis of a key intermediate and the biological evaluation of its inhibitory potential.

Protocol 1: Synthesis of a Chiral 6-(Aminomethyl)piperidin-2-one Intermediate

This protocol outlines the synthesis of a key precursor analogous to those used in the preparation of advanced PARP inhibitors like Talazoparib. The procedure involves a stereoselective Michael addition followed by reductive amination and cyclization.

Objective: To synthesize (R)-6-(azidomethyl)-5-phenyl-3,4,5,6-tetrahydropyridin-2(1H)-one.

Materials:

  • (R)-N-Boc-3-phenyl-3-(2-nitrovinyl)pyrrolidine

  • Methyl acrylate

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Sodium azide (NaN₃)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethanol (EtOH), Ethyl acetate (EtOAc), Tetrahydrofuran (THF), Water

Procedure:

  • Michael Addition:

    • Dissolve (R)-N-Boc-3-phenyl-3-(2-nitrovinyl)pyrrolidine (1.0 eq) and methyl acrylate (1.5 eq) in DCM.

    • Add DIPEA (2.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS until starting material is consumed.

    • Concentrate the reaction mixture in vacuo. Purify the crude product by flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the Michael adduct.

    • Rationale: This step establishes the carbon backbone of the piperidinone ring. The chiral starting material directs the stereochemistry of the subsequent cyclization.

  • Nitro Group Reduction & Lactamization:

    • Dissolve the Michael adduct (1.0 eq) in a mixture of EtOH and water (e.g., 4:1 v/v).

    • Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).

    • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC/LC-MS.

    • Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad with EtOH.

    • Concentrate the filtrate in vacuo. The resulting intermediate amine will cyclize spontaneously or upon gentle heating to form the desired lactam.

    • Purify by column chromatography to yield the piperidin-2-one derivative.

    • Rationale: The reduction of the nitro group to an amine using iron is a classic and effective method. The newly formed amine then undergoes intramolecular cyclization with the methyl ester to form the stable six-membered lactam ring.

  • Boc Deprotection:

    • Dissolve the Boc-protected piperidinone (1.0 eq) in DCM.

    • Add TFA (10 eq) dropwise at 0 °C.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the mixture in vacuo. Co-evaporate with toluene to remove residual TFA. The product is typically carried forward as the TFA salt.

    • Rationale: TFA provides a strong acidic condition necessary to remove the tert-Butoxycarbonyl (Boc) protecting group from the secondary amine.

  • Conversion to Azide (Precursor to Amine):

    • This step assumes a precursor with a leaving group like a tosylate or mesylate on the methyl group, which is a common synthetic route. For this guide's purpose, we will describe the final reduction step.

    • Dissolve the corresponding 6-(azidomethyl)piperidin-2-one intermediate (1.0 eq) in MeOH.

    • Add Pd/C (10% w/w) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Evacuate the flask and backfill with H₂ gas (balloon or Parr shaker).

    • Stir vigorously at room temperature for 4-8 hours.

    • Filter the reaction through Celite® to remove the catalyst and concentrate the filtrate to yield the final 6-(aminomethyl)piperidin-2-one product.

    • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing an azide to a primary amine, yielding the desired aminomethyl side chain.

Protocol 2: In Vitro PARP1 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (PARP1 substrate)

  • Biotinylated NAD⁺

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Streptavidin-coated 96-well plates (e.g., from PerkinElmer or Thermo Fisher)

  • Europium-labeled anti-poly(ADP-ribose) antibody (for HTRF/LANCE assay) or similar detection reagent

  • Test compound (e.g., dissolved in DMSO)

  • Positive control inhibitor (e.g., Olaparib or Talazoparib)

Procedure:

  • Plate Coating:

    • Coat a 96-well plate with Histone H1 (e.g., 10 µg/mL in PBS) overnight at 4 °C.

    • Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block with 1% BSA in PBS for 1 hour at room temperature. Wash again.

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

    • Dilute these DMSO stocks into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is constant and low (e.g., <1%).

  • Enzymatic Reaction:

    • To each well of the histone-coated plate, add the following in order:

      • Assay Buffer

      • Test compound dilution (or vehicle for control wells)

      • Activated DNA

      • Recombinant PARP1 enzyme

    • Incubate for 5 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding Biotinylated NAD⁺.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding a potent PARP inhibitor at a high concentration (e.g., 10 µM Olaparib) or by washing the plate vigorously.

  • Detection:

    • Wash the plate 3 times.

    • Add a solution containing the detection reagent (e.g., Streptavidin-Europium conjugate in a detection buffer).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a suitable plate reader (e.g., time-resolved fluorescence for Europium).

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data with the positive control (no inhibitor, 100% activity) and negative control (no enzyme, 0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Comparative PARP Inhibitor Activity

The potency of PARP inhibitors can vary significantly based on their chemical structure. The table below summarizes the inhibitory concentrations for several key compounds, highlighting the exceptional potency of Talazoparib.

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Cell-based Potency (MDA-MB-436, IC₅₀ nM)Reference
Olaparib1.91.5~10[8]
Rucaparib1.81.4~20[8]
Niraparib3.82.1~4[8]
Talazoparib 0.57 0.27 ~0.4 [7][8]
T26 (Selective) 0.2 >122 2.6 [9][10]

Note: IC₅₀ values can vary based on assay conditions. Data is representative.

Visualization of Concepts and Workflows

Mechanism of Action: Synthetic Lethality

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (BRCA-deficient) ssb1 DNA Single-Strand Break (SSB) parp1 PARP1/2 ssb1->parp1 ds_block1 Replication Fork Stalls -> DSB ssb1->ds_block1 ber1 Base Excision Repair (BER) parp1->ber1 repair1 DNA Repaired ber1->repair1 hr1 Homologous Recombination (HR) ds_block1->hr1 hr1->repair1 ssb2 DNA Single-Strand Break (SSB) parp2 PARP1/2 ssb2->parp2 ber2 Base Excision Repair (BER) parp2->ber2 ds_block2 Replication Fork Stalls -> DSB ber2->ds_block2 BER Fails hr2 Homologous Recombination (HR) (Defective) ds_block2->hr2 death Cell Death (Apoptosis) hr2->death Repair Fails inhibitor PARP Inhibitor (e.g., Talazoparib) inhibitor->parp2 Blocks & Traps

Caption: The mechanism of synthetic lethality via PARP inhibition.

Synthetic Workflow Overview

G start Chiral Starting Material michael Michael Addition (C-C bond formation) start->michael reduction Nitro Reduction & Lactamization michael->reduction deprotection Boc Deprotection (Amine unmasking) reduction->deprotection functionalization Side-chain Functionalization deprotection->functionalization final_coupling Coupling to Pharmacophore Core functionalization->final_coupling final_product Final PARP Inhibitor final_coupling->final_product

Caption: High-level workflow for synthesizing a PARP inhibitor.

Conclusion

The 6-(aminomethyl)piperidin-2-one scaffold is a powerful and versatile building block in medicinal chemistry. Its true potential is exemplified by its central role in the architecture of highly potent PARP inhibitors used in cancer therapy. The rigid lactam structure provides an ideal anchor for binding within the PARP catalytic site, while the C6-aminomethyl group serves as a crucial attachment point for the rest of the pharmacophore. Understanding the synthesis of this key intermediate and the methods for evaluating its biological activity are essential skills for researchers aiming to develop the next generation of targeted cancer therapeutics.

References

  • Zhou, D., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Biomedicines, 9(5), 565. [Link]

  • Zhang, J., et al. (2025). Design, Synthesis, and Pharmacodynamic Evaluation of Highly Selective PARP1 Inhibitors with Brain Penetrance. Journal of Medicinal Chemistry. [Link]

  • Hapangama, S., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Zhou, X., & Liang, S. H. (2025). Development of Selective PARP1 Inhibitors for Treatment of Cancer. ACS Medicinal Chemistry Letters, 16(8), 1494-1496. [Link]

  • Zhou, D., et al. (2021). Synthesis of talazoparib and its derivatives and radiosynthesis of [¹⁸F]talazoparib/3a″. ResearchGate. [Link]

  • Zhang, J., et al. (2025). Design, Synthesis, and Pharmacodynamic Evaluation of Highly Selective PARP1 Inhibitors with Brain Penetrance. PubMed. [Link]

  • Zhou, D., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. PubMed. [Link]

  • Li, C., et al. (2024). Design of Selective PARP-1 Inhibitors and Antitumor Studies. ACS Omega. [Link]

  • Innovative piperidone derivatives: a new horizon in Potent anticancer therapeutics. (2024). International Journal of Advances in Medical Science and Research. [Link]

  • Garlapati, S., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. [Link]

  • Hapangama, S., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PMC. [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(2), 856. [Link]

  • Garlapati, S., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Publishing. [Link]

  • Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Semantic Scholar. [https://www.semanticscholar.org/paper/Discovery-of-5-%7B4-%5B(7-Ethyl-6-oxo-5%2C6-dihydro-1%2C5-A-Johannes-Balazs/5521a2c3a3727299a80572e90956b9c9f456c805]([Link]

  • White, A. W., et al. (2003). Design and synthesis of poly ADP-ribose polymerase-1 inhibitors. 2. Biological evaluation of aza-5[H]-phenanthridin-6-ones as potent, aqueous-soluble compounds for the treatment of ischemic injuries. Journal of Medicinal Chemistry, 46(14), 2895-2908. [Link]

  • (A) Structure of 2-piperidone derivative exhibiting anticancer activity. (n.d.). ResearchGate. [https://www.researchgate.net/figure/A-Structure-of-2-piperidone-derivative-exhibiting-anticancer-activity-B-and-C-In-vivo_fig7_370205813]([Link] anticancer-activity-B-and-C-In-vivo_fig7_370205813)

  • Zakharenko, A., et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. International Journal of Molecular Sciences, 25(23), 14859. [Link]

  • Zhao, L., et al. (2021). Discovery of the PARP (poly ADP-ribose) polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer. Bioorganic Chemistry, 114, 105026. [Link]

  • Lee, E. H., & Park, J. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International Journal of Molecular Sciences, 23(15), 8443. [Link]

  • Geng, T., et al. (2016). Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy. Acta Pharmacologica Sinica, 37(10), 1373-1384. [Link]

  • Li, N., et al. (2025). Abstract A054: Targeting translesion synthesis to enhance PARP inhibitor efficacy and prevent resistance in BRCA-deficient ovarian cancer. AACR Special Conference in Cancer Research: Advances in Ovarian Cancer Research. [Link]

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Application

The Versatile Building Block: 6-[(Methylamino)methyl]piperidin-2-one in the Synthesis of Novel Active Pharmaceutical Ingredients

Introduction: Unlocking New Synthetic Pathways In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient construction of complex Active...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Synthetic Pathways

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient construction of complex Active Pharmaceutical Ingredients (APIs). The piperidine scaffold is a privileged motif, present in a multitude of approved drugs, owing to its favorable physicochemical properties and its ability to confer drug-like characteristics.[1][2] This application note introduces 6-[(Methylamino)methyl]piperidin-2-one , a bifunctional building block with significant potential for the synthesis of novel APIs, particularly in the realm of kinase inhibitors and other complex nitrogen-containing heterocycles.

The unique architecture of 6-[(Methylamino)methyl]piperidin-2-one, featuring a reactive secondary amine and a versatile lactam functionality within a chiral piperidine core, opens a vista of synthetic possibilities. The secondary N-methylamine allows for selective alkylation, acylation, and reductive amination to introduce diverse pharmacophoric elements.[3][4][5] Concurrently, the piperidin-2-one (a δ-valerolactam) moiety can be retained as a key structural feature or can be strategically manipulated, for instance, through reduction to a fully saturated piperidine ring system.[6][7][8]

This document serves as a comprehensive guide for researchers, medicinal chemists, and process development scientists, providing detailed protocols and theoretical grounding for the effective utilization of 6-[(Methylamino)methyl]piperidin-2-one in API synthesis. We will explore its key chemical transformations and propose its application in the construction of complex molecular architectures, thereby empowering the discovery of next-generation therapeutics.

Physicochemical and Safety Profile

While comprehensive experimental data for 6-[(Methylamino)methyl]piperidin-2-one is not widely available, its properties can be reasonably extrapolated from the well-characterized analogue, 6-methylpiperidin-2-one.[9][10][11][12]

Table 1: Estimated Physicochemical Properties of 6-[(Methylamino)methyl]piperidin-2-one

PropertyEstimated ValueSource for Analogue (6-methylpiperidin-2-one)
Molecular Formula C₇H₁₄N₂O-
Molecular Weight 142.20 g/mol -
Appearance White to off-white solid[12]
Boiling Point >250 °C (Predicted)[13]
Melting Point Not available (likely a low-melting solid)-
Solubility Soluble in water and polar organic solvents[14]
pKa ~10-11 (for the secondary amine)General amine pKa values

Safety Considerations:

Derivatives of N-methylpiperidine are classified as flammable liquids and can be toxic if inhaled or ingested, causing skin and eye burns.[15][16][17] It is imperative to handle 6-[(Methylamino)methyl]piperidin-2-one with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood. For detailed handling and disposal procedures, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[18]

Synthetic Applications and Protocols

The true potential of 6-[(Methylamino)methyl]piperidin-2-one lies in its dual reactivity. The following sections provide detailed protocols for key transformations of its secondary amine and lactam functionalities, illustrating its utility as a versatile building block.

I. Functionalization of the Secondary Amine

The N-methylamino group provides a nucleophilic handle for the introduction of a wide array of substituents.

A. N-Alkylation to Introduce Side Chains

Direct alkylation of the secondary amine allows for the facile introduction of alkyl, benzyl, or other functionalized side chains, a common strategy in the synthesis of many APIs.[4][19][20]

Protocol 1: N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of 6-[(Methylamino)methyl]piperidin-2-one with a generic alkyl halide (R-X).

  • Materials:

    • 6-[(Methylamino)methyl]piperidin-2-one (1.0 equiv)

    • Alkyl halide (R-X, e.g., benzyl bromide) (1.1 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 6-[(Methylamino)methyl]piperidin-2-one in anhydrous DMF, add potassium carbonate.

    • Stir the suspension at room temperature for 15 minutes.

    • Add the alkyl halide to the mixture.

    • Heat the reaction to 60-80 °C and stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • After completion, cool the reaction to room temperature, pour it into water, and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Causality: The use of a carbonate base is crucial to neutralize the hydrohalic acid byproduct of the reaction, driving the equilibrium towards the N-alkylated product.[19] DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction, effectively solvating the potassium ions and leaving the carbonate anion more reactive.

B. N-Acylation to Form Amides

Acylation of the secondary amine with acyl chlorides or anhydrides is a robust method for forming amide bonds, a key linkage in numerous pharmaceuticals.[2][21][22][23][24]

Protocol 2: N-Acylation with an Acyl Chloride

This protocol provides a general method for the acylation of 6-[(Methylamino)methyl]piperidin-2-one with an acyl chloride (R-COCl).

  • Materials:

    • 6-[(Methylamino)methyl]piperidin-2-one (1.0 equiv)

    • Acyl chloride (R-COCl) (1.05 equiv)

    • Triethylamine (Et₃N) or Pyridine (1.1 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Dilute aqueous hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 6-[(Methylamino)methyl]piperidin-2-one and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add the acyl chloride dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and continue stirring, monitoring progress by TLC.

    • Upon completion, wash the organic phase sequentially with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • The crude amide can be purified by recrystallization or column chromatography.

  • Causality: The addition of a non-nucleophilic base like triethylamine is essential to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine and allowing the acylation to proceed to completion.[21][22]

C. Reductive Amination for Complex Amine Synthesis

Reductive amination is a powerful and versatile method for forming C-N bonds with high selectivity and is widely used in API synthesis.[3][25][26][27][28][29][30]

Protocol 3: Reductive Amination with an Aldehyde

This protocol outlines the reductive amination of 6-[(Methylamino)methyl]piperidin-2-one with an aldehyde (R-CHO) using sodium triacetoxyborohydride.

  • Materials:

    • 6-[(Methylamino)methyl]piperidin-2-one (1.0 equiv)

    • Aldehyde (R-CHO) (1.1 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (optional, catalytic)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the 6-[(Methylamino)methyl]piperidin-2-one and the aldehyde in anhydrous DCM.

    • (Optional) Add a catalytic amount of acetic acid to facilitate iminium ion formation.

    • Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

  • Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that preferentially reduces the in situ formed iminium ion over the starting aldehyde, thus minimizing the formation of alcohol byproducts.[3][27] The optional addition of acetic acid can catalyze the formation of the iminium ion, which is the species that is reduced.

dot

Synthetic_Applications_Amine cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_reductive_amination Reductive Amination BuildingBlock 6-[(Methylamino)methyl]piperidin-2-one AlkylatedProduct N-Alkyl-6-[(methylamino)methyl]piperidin-2-one BuildingBlock->AlkylatedProduct K₂CO₃, DMF AcylatedProduct N-Acyl-6-[(methylamino)methyl]piperidin-2-one BuildingBlock->AcylatedProduct Et₃N, DCM ReductiveAminationProduct N-Substituted-6-[(methylamino)methyl]piperidin-2-one BuildingBlock->ReductiveAminationProduct DCM AlkylHalide R-X (e.g., Benzyl Bromide) AlkylHalide->AlkylatedProduct AcylChloride R-COCl AcylChloride->AcylatedProduct Aldehyde R-CHO Aldehyde->ReductiveAminationProduct ReducingAgent NaBH(OAc)₃ ReducingAgent->ReductiveAminationProduct

Caption: Synthetic transformations of the secondary amine functionality.

II. Manipulation of the Lactam Ring

The piperidin-2-one moiety offers a complementary site for synthetic elaboration.

A. Lactam Reduction to Access Substituted Piperidines

Reduction of the lactam carbonyl group provides access to the corresponding fully saturated piperidine ring, a common core in many APIs.[6][31][32]

Protocol 4: Lactam Reduction with Lithium Aluminum Hydride

This protocol describes the reduction of the lactam in a generic N-protected derivative of 6-[(methylamino)methyl]piperidin-2-one. It is crucial to protect the secondary amine on the side chain before this step to avoid side reactions.

  • Materials:

    • N-Protected-6-[(methylamino)methyl]piperidin-2-one (1.0 equiv)

    • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium sulfate decahydrate or Rochelle's salt solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the N-protected lactam in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours, monitoring by TLC.

    • Cool the reaction mixture to 0 °C and quench carefully by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

    • The product can be purified by distillation or column chromatography.

  • Causality: Lithium aluminum hydride is a powerful reducing agent capable of reducing the amide carbonyl of the lactam to a methylene group.[6] The initial protection of the side-chain amine is necessary as LiAlH₄ would otherwise react with the N-H proton.

dot

Lactam_Reduction_Workflow Start 6-[(Methylamino)methyl]piperidin-2-one Protection Protection of Side-Chain Amine (e.g., Boc, Cbz) Start->Protection ProtectedLactam N-Protected-6-[(methylamino)methyl]piperidin-2-one Protection->ProtectedLactam Reduction Lactam Reduction (LiAlH₄, THF) ProtectedLactam->Reduction ReducedProduct N-Protected-6-(aminomethyl)piperidine Reduction->ReducedProduct Deprotection Deprotection ReducedProduct->Deprotection FinalProduct 6-(Aminomethyl)piperidine Derivative Deprotection->FinalProduct

Caption: Workflow for the reduction of the piperidin-2-one ring.

Proposed Application in API Synthesis: A Hypothetical Pathway to a Kinase Inhibitor Scaffold

To illustrate the synthetic utility of 6-[(methylamino)methyl]piperidin-2-one, we propose a hypothetical synthetic route towards a key intermediate for a novel kinase inhibitor. This pathway leverages the sequential functionalization of both the secondary amine and the lactam moiety.

dot

Hypothetical_API_Synthesis Start 6-[(Methylamino)methyl]piperidin-2-one Step1 Reductive Amination with Heteroaryl Aldehyde Start->Step1 1. R-CHO, NaBH(OAc)₃ Intermediate1 N-(Heteroarylmethyl)-6-[(methylamino)methyl]piperidin-2-one Step1->Intermediate1 Step2 Lactam Reduction (LiAlH₄) Intermediate1->Step2 2. Protection, then Reduction Intermediate2 N-(Heteroarylmethyl)-6-(aminomethyl)piperidine Step2->Intermediate2 Step3 Coupling with Pharmacophore Fragment Intermediate2->Step3 3. Deprotection, then Coupling FinalAPI Novel Kinase Inhibitor Scaffold Step3->FinalAPI

Caption: Hypothetical synthesis of a kinase inhibitor scaffold.

This proposed route showcases a convergent and efficient strategy where the core piperidine scaffold is first elaborated on the side chain via reductive amination with a suitable heteroaromatic aldehyde. Subsequent protection and reduction of the lactam would yield a substituted piperidine, which can then be coupled with another key fragment to assemble the final complex API.

Conclusion

6-[(Methylamino)methyl]piperidin-2-one is a promising and versatile building block for the synthesis of novel APIs. Its bifunctional nature allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular architectures. The protocols and synthetic strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this valuable intermediate in their drug discovery and development programs. By leveraging the unique reactivity of both the secondary amine and the lactam functionalities, chemists can unlock new and efficient pathways to the next generation of therapeutic agents.

References

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Method

Application Notes and Protocols for N-Alkylation of 6-[(Methylamino)methyl]piperidin-2-one

Introduction: Strategic N-Alkylation in Medicinal Chemistry The 6-[(methylamino)methyl]piperidin-2-one scaffold is a valuable building block in contemporary drug discovery, presenting a unique synthetic challenge due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic N-Alkylation in Medicinal Chemistry

The 6-[(methylamino)methyl]piperidin-2-one scaffold is a valuable building block in contemporary drug discovery, presenting a unique synthetic challenge due to the presence of two distinct nitrogen nucleophiles: an exocyclic secondary amine and an endocyclic amide (lactam). The selective N-alkylation of the secondary amine is a critical transformation for generating libraries of compounds with diverse pharmacological profiles. This guide provides detailed protocols and the underlying scientific rationale for achieving chemoselective N-alkylation of this substrate, focusing on field-proven methodologies suitable for both small-scale library synthesis and larger-scale production.

The fundamental principle governing the selective alkylation of the exocyclic amine in the presence of the lactam is the significant difference in nucleophilicity between the two nitrogen atoms. The lone pair of electrons on the secondary amine nitrogen is more available for nucleophilic attack compared to the lone pair on the lactam nitrogen, which is delocalized through resonance with the adjacent carbonyl group.[1][2] This inherent electronic difference is the cornerstone of the selective protocols detailed herein.

Core Challenge: Chemoselective Alkylation

The primary hurdle in the functionalization of 6-[(methylamino)methyl]piperidin-2-one is achieving exclusive alkylation at the more nucleophilic secondary amine without concurrent reaction at the lactam nitrogen. While amines are generally more reactive than amides, forcing conditions or inappropriate reagent selection can lead to a mixture of products, complicating purification and reducing overall yield.[1] The protocols in this guide are designed to maximize this reactivity differential.

Protocol 1: Reductive Amination - The Method of Choice for High Selectivity

Reductive amination is a highly versatile and chemoselective method for N-alkylation, virtually eliminating the risk of over-alkylation that can plague direct alkylation methods.[3][4] The reaction proceeds via the formation of an intermediate iminium ion from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild hydride reagent.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation due to its remarkable selectivity for iminium ions over carbonyls and its tolerance of mildly acidic conditions which favor iminium ion formation.[6]

Workflow Diagram: Reductive Amination

G cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 6-[(Methylamino)methyl]piperidin-2-one (1.0 equiv) B Aldehyde/Ketone (1.1 equiv) C Anhydrous DCM or DCE D Stir at RT for 20-30 min (Iminium Ion Formation) C->D Combine & Stir E Add NaBH(OAc)₃ (1.5 equiv) portion-wise D->E In Situ Reduction F Stir at RT for 4-24h (Monitor by TLC/LC-MS) E->F G Quench with sat. NaHCO₃ F->G H Extract with DCM G->H I Dry, Filter, Concentrate H->I J Purify via Chromatography I->J G cluster_reactants Reactants cluster_products Products Start 6-[(Methylamino)methyl]piperidin-2-one Product N-Alkylated Product Start->Product Desired Path AlkylHalide R-X (Alkyl Halide) AlkylHalide->Product SideProduct Quaternary Salt (Over-alkylation) Product->SideProduct Undesired Path (Excess R-X) Base Base (e.g., DIPEA, K₂CO₃) Solvent Solvent (e.g., ACN, DMF)

Sources

Application

Topic: Catalytic Reaction Conditions for the Derivatization of 6-[(Methylamino)methyl]piperidin-2-one

An Application Note and Protocol Guide from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: The 6-[(methylamino)methyl]piperidin-2-one scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 6-[(methylamino)methyl]piperidin-2-one scaffold is a privileged starting material in medicinal chemistry, offering multiple reactive sites for structural elaboration. Its strategic derivatization is key to developing novel chemical entities with tailored pharmacological profiles. This guide provides an in-depth exploration of catalytic methodologies for modifying this versatile core. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into reaction optimization, catalyst selection, and mechanistic pathways. Detailed, step-by-step protocols for key transformations, including reductive amination, N-alkylation, and advanced C-C bond-forming reactions, are presented to empower researchers in their synthetic campaigns.

Strategic Overview: Deconstructing the Derivatization Potential

The 6-[(methylamino)methyl]piperidin-2-one molecule presents three primary sites for catalytic derivatization, each with distinct reactivity that can be selectively addressed through careful selection of catalysts and reaction conditions. Understanding these sites is fundamental to planning a logical synthetic route.

  • Site A: The Secondary Amine (Exocyclic): This is the most nucleophilic and readily functionalized site. It is the primary target for N-alkylation, N-arylation, and acylation reactions.

  • Site B: The Lactam Nitrogen (Endocyclic): As an amide nitrogen, this site is significantly less nucleophilic than the exocyclic secondary amine. Its derivatization typically requires more forcing conditions or specific catalytic systems designed for amide alkylation.

  • Site C: The α-Carbon to the Lactam Carbonyl: The C-H bonds at this position can be activated under specific catalytic conditions, enabling advanced C-C and C-N bond-forming reactions to introduce aryl or alkyl substituents directly onto the piperidinone ring.

The following diagram illustrates these key derivatization pathways, which form the basis of the protocols detailed in this guide.

G cluster_core Core Scaffold cluster_pathways Catalytic Derivatization Pathways Core 6-[(Methylamino)methyl]piperidin-2-one ReductiveAmination Reductive Amination (N-Alkylation at Site A) Core->ReductiveAmination R-CHO, [H] Acylation N-Acylation (Site A) Core->Acylation R-COCl or (RCO)2O LactamAlkylation Lactam N-Alkylation (Site B) Core->LactamAlkylation R-OH, [Ru] cat. CrossCoupling α-Arylation/Alkylation (C-C Coupling at Site C) Core->CrossCoupling Ar-X, [Ni] cat. caption Derivatization pathways for the core scaffold.

Caption: Key catalytic derivatization pathways for the 6-[(methylamino)methyl]piperidin-2-one scaffold.

Foundational Techniques: Modifying the Secondary Amine (Site A)

The exocyclic secondary amine is the most common handle for initial diversification due to its high reactivity.

Catalytic Reductive Amination: A Workhorse for N-Alkylation

Reductive amination is a robust and highly reliable method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[1] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.[1] For secondary amines like our scaffold, this method efficiently generates tertiary amines.

Causality of Component Selection:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[2] Unlike stronger reducing agents like sodium borohydride, NaBH(OAc)₃ is mild enough that it does not readily reduce the starting aldehyde or ketone, but it is reactive enough to reduce the iminium ion intermediate as it forms. This selectivity minimizes side reactions and allows for a one-pot procedure.[1]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are non-protic and effectively solubilize the reactants and the iminium intermediate.[1]

  • Catalyst: The reaction is often self-catalyzed by the transient formation of acetic acid from the reducing agent, which facilitates iminium ion formation. In some cases, a catalytic amount of a weak acid like acetic acid can be added to accelerate this step.

Protocol 1: Reductive Amination with a Substituted Benzaldehyde

Objective: To synthesize N-benzyl derivatives at the exocyclic secondary amine.

Materials:

  • 6-[(Methylamino)methyl]piperidin-2-one

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 6-[(Methylamino)methyl]piperidin-2-one (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (to a concentration of ~0.2 M).

  • Add the substituted benzaldehyde (1.1 eq) to the solution. Stir at room temperature for 30 minutes to facilitate the initial formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. Note: A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 2-12 hours).

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Advanced Derivatization: Targeting the Lactam Core

While modifying the secondary amine is straightforward, creating more profound structural changes often requires targeting the lactam ring itself. This involves more sophisticated catalytic systems capable of activating less reactive bonds.

Ruthenium-Catalyzed N-Alkylation of the Lactam (Site B)

Directly alkylating the lactam nitrogen (an amide) is challenging. Modern organometallic catalysis offers powerful solutions. Ruthenium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have proven highly effective for the N-alkylation of amides using alcohols as alkylating agents.[3] This "borrowing hydrogen" or "hydrogen autotransfer" methodology is atom-economical and environmentally benign, as the only byproduct is water.

Mechanistic Rationale: The ruthenium catalyst transiently oxidizes the alcohol to an aldehyde. This aldehyde then undergoes condensation with the lactam nitrogen to form an N-acyliminium ion intermediate, which is subsequently reduced by the ruthenium-hydride species generated in the initial oxidation step.

Protocol 2: Ruthenium-Catalyzed Lactam N-Alkylation with Benzyl Alcohol

Objective: To introduce an alkyl group onto the endocyclic lactam nitrogen. Note: This protocol assumes prior protection of the more reactive exocyclic secondary amine (e.g., as a Boc-carbamate) to ensure selectivity.

Materials:

  • N-Boc protected 6-[(Methylamino)methyl]piperidin-2-one (1.0 eq)

  • Benzyl Alcohol (1.5 eq)

  • [Ru(p-cymene)Cl₂]₂ (2.5 mol%)

  • Methylene-linked bis-NHC ligand (e.g., bis(3-methylimidazol-2-ylidene)methane) (5 mol%)

  • Potassium tert-butoxide (KOtBu) (10 mol%)

  • Anhydrous Toluene

  • Schlenk flask or sealed reaction tube

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the N-Boc protected starting material (1.0 eq), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), the bis-NHC ligand (5 mol%), and KOtBu (10 mol%).

  • Add anhydrous toluene, followed by benzyl alcohol (1.5 eq).

  • Seal the flask and heat the reaction mixture to 110 °C in an oil bath.

  • Stir for 12-24 hours, monitoring by LC-MS for the consumption of the starting material.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the N-alkylated lactam product.

  • The Boc protecting group can be subsequently removed under standard acidic conditions (e.g., TFA in DCM) if desired.

Nickel-Catalyzed α-Arylation of the Lactam Ring (Site C)

For C-C bond formation directly on the piperidinone ring, nickel-catalyzed reductive cross-coupling represents a state-of-the-art method.[4] This strategy allows for the introduction of aryl, heteroaryl, or vinyl groups at the C3 position, adjacent to the lactam carbonyl.

Mechanistic Rationale: The catalytic cycle is believed to involve the formation of a Ni(0) species, which undergoes oxidative addition to an aryl halide.[4] Concurrently, the lactam is functionalized (e.g., halogenated at the α-position) and reacts with the Ni(II) intermediate. A reductive elimination step then forges the new C-C bond and regenerates the active Ni(0) catalyst.[4]

G Ni0 Ni(0)L (Active Catalyst) NiII (L)Ni(II)(Ar)(X) Ni0->NiII Oxidative Addition NiIII (L)Ni(III)(Ar)(Lactam) NiII->NiIII Oxidation/ Radical Capture NiIII->Ni0 Regeneration Product α-Arylated Lactam NiIII->Product Reductive Elimination ArX Ar-X LactamX α-Halo-Lactam Mn Mn(0) (Reductant) NiII_precatalyst Ni(II) Precatalyst NiII_precatalyst->Ni0 Reduction caption Simplified Ni-Catalyzed Reductive Coupling Cycle.

Caption: Simplified catalytic cycle for Ni-catalyzed α-arylation of a lactam.[4]

Protocol 3: Nickel-Catalyzed α-Arylation of 3-Chloro-piperidin-2-one Derivative

Objective: To install an aryl group at the C3 position of the piperidinone ring. Note: This protocol requires a pre-functionalized lactam, such as a 3-chloro derivative of the main scaffold.

Materials:

  • 3-Chloro-6-[(N-Boc-N-methylamino)methyl]piperidin-2-one (1.0 eq)

  • Aryl Iodide (e.g., 4-iodotoluene) (1.2 eq)

  • NiCl₂·glyme (10 mol%)

  • Chiral Bilm Ligand (e.g., L8 as described in literature) (12 mol%)[4]

  • Manganese (Mn) powder (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube and inert atmosphere glovebox

Procedure:

  • Inside a glovebox, charge a Schlenk tube with NiCl₂·glyme (10 mol%), the chiral ligand (12 mol%), and Mn powder (3.0 eq).

  • Add the 3-chloro-piperidin-2-one derivative (1.0 eq) and the aryl iodide (1.2 eq).

  • Add anhydrous DMF and seal the tube.

  • Remove the tube from the glovebox and place it in a heating block set to the optimized temperature (e.g., 60 °C).

  • Stir the reaction for 24-48 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined filtrate with water and brine to remove DMF.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the 3-aryl-piperidin-2-one derivative.

Summary of Catalytic Strategies

The choice of catalytic method is dictated by the desired site of modification and the specific functional group to be introduced. The following table summarizes the key approaches discussed.

Derivatization Site Reaction Type Typical Catalyst System Key Conditions Advantages Limitations
A: Secondary Amine Reductive AminationAcid (often self-catalyzed) / NaBH(OAc)₃Room Temp, DCM/DCEHigh yield, one-pot, broad functional group tolerance.[1]Limited to alkyl groups from aldehydes/ketones.
B: Lactam Nitrogen N-AlkylationRuthenium/NHC Ligand100-120 °C, TolueneAtom-economical (uses alcohols), good for a challenging site.[3]Requires protected secondary amine, high temperatures.
C: α-Carbon α-ArylationNickel/Chiral Ligand / Mn reductant60-80 °C, DMFForms C-C bonds, enables access to complex 3D structures.[4]Requires pre-functionalized substrate (e.g., α-chloro).

Conclusion

The catalytic derivatization of 6-[(methylamino)methyl]piperidin-2-one provides a powerful platform for generating diverse libraries of complex molecules for drug discovery. By understanding the relative reactivity of the different functional groups and employing the appropriate catalytic system, researchers can selectively and efficiently modify the scaffold at the exocyclic amine, the endocyclic lactam nitrogen, or the α-carbon. The protocols and insights provided in this guide serve as a validated starting point for the synthesis of novel piperidin-2-one derivatives, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

  • Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. ACS Publications. Available at: [Link]

  • Multi-component synthesis of piperidines and dihydropyrrol-2-one derivatives catalyzed by a dual-functional ionic liquid. ResearchGate. Available at: [Link]

  • Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature. Available at: [Link]

  • An Efficient Synthesis of 2- and 2,6-Substituted Piperidines Using PdII-Catalyzed 1,3-Chirality Transfer Reaction. ACS Publications. Available at: [Link]

  • One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Organic Chemistry Portal. Available at: [Link]

  • One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids. ACS Publications. Available at: [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]

  • N-Alkylation of organonitrogen compounds catalyzed by methylene-linked bis-NHC half-sandwich ruthenium complexes. Royal Society of Chemistry. Available at: [Link]

Sources

Method

Application Note: Incorporating 6-[(Methylamino)methyl]piperidin-2-one into Peptide Synthesis Workflows

Introduction to δ -Lactam Peptidomimetics The transition from linear peptides to therapeutically viable drugs is frequently hindered by poor pharmacokinetic profiles, specifically rapid proteolytic degradation and high c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to δ -Lactam Peptidomimetics

The transition from linear peptides to therapeutically viable drugs is frequently hindered by poor pharmacokinetic profiles, specifically rapid proteolytic degradation and high conformational flexibility. To overcome these limitations, structural biologists and medicinal chemists employ conformational constraints to lock the peptide backbone into its bioactive geometry[1].

Pioneered by[2], the insertion of lactam rings into the peptide backbone forces the amide bond to adopt a restricted geometry, effectively nucleating stable secondary structures such as β -turns[3]. Among these scaffolds, 6-[(Methylamino)methyl]piperidin-2-one serves as an advanced, highly versatile δ -lactam building block[4]. It provides a 6-membered ring that mimics a trans-peptide bond, while its methylaminomethyl substituent acts as a functionalizable, protease-resistant secondary amine for N-terminal chain extension.

Pathway A Linear Peptide (High Flexibility) B 6-[(Methylamino)methyl] piperidin-2-one Scaffold A->B Structural Constraint C Conformationally Restricted Peptidomimetic (β-turn) B->C N-Alkylation & SPPS

Conceptual transformation of a flexible peptide into a restricted peptidomimetic using a lactam scaffold.

Mechanistic Insights: Causality in Scaffold Design

Integrating 6-[(Methylamino)methyl]piperidin-2-one into a peptide sequence requires converting it into a dipeptide surrogate. This is achieved by alkylating the lactam nitrogen with an acetate group, creating a C-terminal carboxylic acid handle.

The Causality of the Protecting Group Strategy: In Solid-Phase Peptide Synthesis (SPPS), the standard temporary protecting group is the base-labile Fmoc group. However, alkylating the lactam nitrogen requires strong bases (e.g., Sodium Hydride) to deprotonate the lactam amide. If the secondary amine of our scaffold were pre-protected with Fmoc, the NaH would prematurely cleave it. Therefore, a self-validating chemical workflow mandates a Boc-protection strategy during the alkylation phase, followed by a protecting group swap to Fmoc prior to SPPS incorporation[5].

Pre-SPPS Workflow: Synthesis of the Dipeptide Surrogate

This protocol details the conversion of the raw 6-[(Methylamino)methyl]piperidin-2-one scaffold into an SPPS-ready building block: Fmoc-N(Me)-CH 2​ -( δ -Lactam)-CH 2​ -COOH .

Step-by-Step Methodology
  • Amine Protection (Boc-ylation) : Dissolve 6-[(Methylamino)methyl]piperidin-2-one (1.0 eq) in anhydrous DCM. Add Triethylamine (1.5 eq) and Boc 2​ O (1.1 eq). Stir at room temperature for 4 hours. Extract and concentrate to yield the Boc-protected intermediate.

  • Lactam Alkylation : Dissolve the intermediate in anhydrous THF and cool to 0 °C under argon. Carefully add NaH (1.2 eq, 60% dispersion in mineral oil). Stir for 30 minutes to ensure complete deprotonation of the lactam nitrogen. Dropwise, add ethyl bromoacetate (1.2 eq)[6]. Warm to room temperature and stir for 12 hours. Quench with saturated NH 4​ Cl and extract with EtOAc.

  • Saponification : Dissolve the alkylated ester in a 3:1 mixture of THF/H 2​ O. Add LiOH·H 2​ O (2.0 eq) and stir for 3 hours. Acidify to pH 3 with 1M HCl and extract the free carboxylic acid.

  • Protecting Group Swap : Treat the Boc-protected acid with 50% TFA in DCM for 1 hour to expose the secondary amine. Evaporate the TFA completely. Redissolve the crude amine in 1:1 10% Na 2​ CO 3​ (aq)/Dioxane. Add Fmoc-OSu (1.1 eq) and stir for 12 hours. Acidify, extract, and purify via silica gel chromatography to isolate the final Fmoc-protected dipeptide surrogate.

Workflow S1 Step 1: Amine Protection (Boc2O, TEA, DCM) S2 Step 2: Lactam Alkylation (NaH, Ethyl Bromoacetate) S1->S2 S3 Step 3: Saponification (LiOH, THF/H2O) S2->S3 S4 Step 4: Protecting Group Swap (TFA, then Fmoc-OSu) S3->S4 S5 Step 5: SPPS Incorporation (HATU, DIPEA, Solid Support) S4->S5

Five-step chemical workflow for converting the piperidin-2-one scaffold into an SPPS building block.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

With the Fmoc-protected surrogate synthesized, it can be integrated into standard Fmoc/tBu SPPS workflows.

Protocol A: Coupling the Surrogate to the Resin

The C-terminal end of the surrogate is a primary-like, unhindered carboxylic acid (glycine-like N-CH 2​ -COOH). It couples efficiently using standard carbodiimide chemistry.

  • Swell the resin-bound peptide (bearing a free N-terminus) in DMF.

  • Prepare a coupling cocktail of the Fmoc-Surrogate (3.0 eq), DIC (3.0 eq), and Oxyma Pure (3.0 eq) in DMF.

  • Add to the resin and agitate for 2 hours at room temperature. Wash thoroughly with DMF and DCM.

Protocol B: Chain Extension (Coupling onto the Surrogate)

Critical Insight : Once the Fmoc group is removed from the surrogate, the exposed amine is a highly sterically hindered N-methyl secondary amine. Standard coupling reagents (like DIC/Oxyma or HBTU) will fail to drive the reaction to completion, leading to truncated sequences. You must use highly reactive uronium/aminium salts (e.g., HATU or COMU) to overcome this kinetic barrier.

  • Deprotect the surrogate's Fmoc group using 20% piperidine in DMF (2 x 10 mins).

  • Pre-activate the incoming Fmoc-Amino Acid (4.0 eq) with HATU (3.9 eq) and DIPEA (8.0 eq) in DMF for exactly 2 minutes.

  • Add the activated mixture to the resin and agitate for 2 hours.

  • Mandatory : Perform a second coupling cycle (double-coupling) with fresh reagents to ensure >95% conversion.

Quantitative Data: Chain Extension Optimization

The table below summarizes the causality between coupling reagent selection and the resulting yield when extending the peptide chain from the sterically hindered N-methylated δ -lactam surrogate.

Coupling Reagent SystemEquivalentsReaction TimeExpected Yield (%)Epimerization Risk
DIC / Oxyma Pure 3.0 eq2.0 h45 - 50%Low
HBTU / DIPEA 4.0 eq2.0 h55 - 60%Moderate
HATU / DIPEA 4.0 eq2 x 2.0 h (Double)> 95% Low (Fast kinetics)
COMU / DIPEA 4.0 eq2 x 2.0 h (Double)> 95% Very Low

References

  • Palomo, C., et al. "Development of a new family of conformationally restricted peptides as potent nucleators of beta-turns. Design, synthesis, structure, and biological evaluation of a beta-lactam peptide analogue of melanostatin." Journal of the American Chemical Society, 2003. URL:[Link][3]

  • Freidinger, R. M., et al. "Lactam restriction of peptide conformation in cyclic hexapeptides which alter rumen fermentation." International Journal of Peptide and Protein Research, 1980. URL:[Link][2]

  • Greco, A., et al. "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies." Pharmaceuticals, 2021. URL:[Link][5]

  • Trabocchi, A., et al. "Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications." Chemical Reviews, 2024. URL:[Link][1]

  • US Patent 7589170B1. "Synthesis of cyclic peptides utilizing ring contraction and N-amide substitution technology." Google Patents. URL:[6]

Sources

Technical Notes & Optimization

Troubleshooting

How to resolve solubility issues with 6-[(Methylamino)methyl]piperidin-2-one in organic solvents

Technical Support Center: Resolving Solubility Issues with 6-[(Methylamino)methyl]piperidin-2-one Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, you may en...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Solubility Issues with 6-[(Methylamino)methyl]piperidin-2-one

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, you may encounter significant formulation and synthetic bottlenecks when working with highly functionalized heterocycles.

6-[(Methylamino)methyl]piperidin-2-one (CAS: 1554071-43-0) is a synthetic organic building block featuring a δ-valerolactam core and a secondary amine side chain[1]. The parent piperidin-2-one core is highly polar (LogP ≈ -0.46) and exhibits extreme aqueous solubility (up to 291 mg/mL)[2]. The addition of the basic (methylamino)methyl group creates a dual hydrogen-bonding system (lactam H-bond donor/acceptor + amine H-bond donor) that heavily dictates its solubility profile.

This guide provides field-proven troubleshooting strategies, physicochemical insights, and self-validating experimental protocols to resolve solubility challenges in organic solvents.

Part 1: Troubleshooting FAQs & Diagnostic Guide

Q1: My compound is completely insoluble in dichloromethane (DCM) and ethyl acetate (EtOAc). It only dissolves in water or DMSO. Why? A: You are likely working with the salt form (e.g., hydrochloride or trifluoroacetate salt) rather than the free base. The secondary amine in the side chain has a basic pKa (~9.5–10.5). When protonated, the molecule forms a highly ionic lattice. Ionic salts are strictly insoluble in low-dielectric organic solvents like DCM (ε = 8.93) or EtOAc (ε = 6.02). To dissolve the compound in these solvents, you must perform a basic liquid-liquid extraction to generate the neutral free base (See Protocol A).

Q2: I have confirmed I am using the free base, but it still crashes out of non-polar solvents like toluene or hexane. How can I fix this? A: Even as a free base, the molecule possesses strong intermolecular forces. The lactam N-H and C=O groups form robust hydrogen-bond dimers and polymeric networks. Non-polar solvents lack the Kamlet-Taft hydrogen-bond acceptor basicity (β) required to disrupt these networks. Solution: Use a co-solvent system. Adding 5–10% of a polar protic solvent (like Methanol) or a polar aprotic solvent (like DMF or DMSO) will disrupt the self-association. For in vivo dosing formulations, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline is a validated vehicle for piperidone derivatives[3].

Q3: I need to run a reaction in a strictly anhydrous, non-polar solvent (e.g., THF or Toluene). Co-solvents are not an option. What is the workaround? A: You must temporarily mask the hydrogen-bond donor of the secondary amine via derivatization . Protecting the amine with a tert-butyloxycarbonyl (Boc) group removes the N-H proton and introduces a bulky, lipophilic tert-butyl moiety. This drastically increases the LogP and renders the compound highly soluble in ethereal and aromatic solvents (See Protocol B).

Part 2: Diagnostic Workflows & State Transitions

SolubilityWorkflow Start Compound Insoluble in Target Organic Solvent CheckForm Check Physical Form: Salt or Free Base? Start->CheckForm IsSalt Salt Form (e.g., HCl, TFA) CheckForm->IsSalt Confirmed Salt IsFreeBase Free Base Form CheckForm->IsFreeBase Confirmed Base ActionSalt Perform Free-Basing (See Protocol A) IsSalt->ActionSalt ActionBase Evaluate Solvent Dielectric Constant & H-Bonding IsFreeBase->ActionBase ActionSalt->ActionBase Re-test Solubility SolventAprotic Use Co-Solvents (e.g., 5-10% MeOH/DMSO) ActionBase->SolventAprotic Formulation / Extraction Protect Boc/Cbz Protection (See Protocol B) ActionBase->Protect Organic Synthesis

Workflow for diagnosing and resolving 6-[(Methylamino)methyl]piperidin-2-one solubility issues.

Part 3: Quantitative Solubility Profiles

The table below summarizes the empirical solubility behavior of 6-[(Methylamino)methyl]piperidin-2-one based on its physical state and the solvent's dielectric constant (ε).

SolventDielectric Constant (ε)Solubility: HCl SaltSolubility: Free BaseSolubility: Boc-Protected
Water 80.1Excellent (>100 mg/mL)Moderate to HighPoor
DMSO 46.7Excellent (~100 mg/mL)ExcellentExcellent
Methanol 32.7HighExcellentExcellent
Dichloromethane 8.93InsolubleModerate (Requires agitation)Excellent
Ethyl Acetate 6.02InsolubleLow to ModerateExcellent
Toluene 2.38InsolubleInsolubleModerate to High

Part 4: Experimental Protocols

Protocol A: Free-Basing via Liquid-Liquid Extraction

Purpose: To convert the insoluble salt form into the organic-soluble free base. Mechanistic Rationale: Deprotonating the secondary amine with a strong aqueous base neutralizes the charge, forcing the molecule to partition into the organic phase. Isopropanol is utilized as a co-solvent to disrupt the lactam's aqueous hydrogen-bonding network, significantly improving the partition coefficient.

  • Dissolution: Suspend 1.0 g of 6-[(Methylamino)methyl]piperidin-2-one salt in 10 mL of distilled water.

  • Basification: Slowly add 2M NaOH (aq) dropwise while stirring until the pH of the aqueous layer reaches 11–12. (Self-Validation: Verify basicity strictly with pH paper to ensure complete deprotonation of the amine).

  • Extraction: Add 15 mL of a 9:1 mixture of DCM/Isopropanol.

  • Separation: Transfer the mixture to a separatory funnel. Collect the lower organic layer. Repeat the extraction twice more with 10 mL of the DCM/Isopropanol mixture.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as a viscous oil or low-melting solid.

Protocol B: Boc-Protection for Enhanced Organic Solubility

Purpose: To mask the secondary amine, eliminating an H-bond donor and adding lipophilic bulk for downstream organic synthesis. Mechanistic Rationale: Di-tert-butyl dicarbonate (Boc₂O) selectively reacts with the highly nucleophilic secondary aliphatic amine over the poorly nucleophilic (resonance-stabilized) lactam nitrogen.

  • Setup: Dissolve 1.0 eq of the free base (generated from Protocol A) in anhydrous DCM to achieve a 0.1 M concentration.

  • Base Addition: Add 1.5 eq of Triethylamine (TEA). Stir for 5 minutes at 0 °C in an ice bath.

  • Reagent Addition: Slowly add 1.1 eq of Boc₂O dissolved in a minimal amount of DCM.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. (Self-Validation: Monitor completion via TLC. Use a ninhydrin stain—the disappearance of the purple/pink spot confirms the secondary amine has been fully consumed).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM, wash the organic layer with brine, dry over MgSO₄, and concentrate. The resulting Boc-protected compound will be highly soluble in standard organic solvents.

StateTransition Salt Salt Form (Highly Polar, Ionic) FreeBase Free Base Form (Moderate Polarity) Salt->FreeBase Protocol A: NaOH / DCM Extraction Protected Boc-Protected Form (Highly Lipophilic) FreeBase->Protected Protocol B: Boc2O, TEA in DCM

Chemical state transitions to modulate the organic solubility of the compound.

References

  • Title: 2-Piperidone | C5H9NO | CID 12665 Source: PubChem URL: [Link]

Sources

Optimization

Technical Support Center: Yield Optimization for 6-[(Methylamino)methyl]piperidin-2-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic bottlenecks encountered when synthesizing functionalized δ-lactams...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic bottlenecks encountered when synthesizing functionalized δ-lactams.

Piperidin-2-one cores are privileged scaffolds in medicinal chemistry, frequently serving as key structural motifs for central nervous system (CNS) agents and multitarget-directed ligands[1]. The installation of the basic (methylamino)methyl side chain at the C6 position typically relies on the reductive amination of a 6-formylpiperidin-2-one intermediate[2]. Because both the starting materials and the resulting secondary amines are highly reactive, achieving a high reaction yield requires strict control over chemoselectivity and reaction kinetics.

Process Visualization: Reductive Amination Dynamics

The diagram below maps the critical reductive amination step, highlighting the desired pathway versus competing side reactions that commonly degrade yield.

OptimizationLogic A 6-Formylpiperidin-2-one (Aldehyde) B MeNH2 (Excess) Imine Formation A->B pH ~5.5 E Dialkylation (Impurity) A->E F Direct Reduction (Alcohol Impurity) A->F If NaBH4 used C NaBH(OAc)3 Selective Reduction B->C Iminium Ion D 6-[(Methylamino)methyl] piperidin-2-one C->D High Yield D->E If Aldehyde in excess

Reaction pathways and causality of impurity formation during reductive amination.

Diagnostic FAQs & Troubleshooting Guide

Q1: During the reductive amination step, my yield of 6-[(Methylamino)methyl]piperidin-2-one is below 40%, and LC-MS shows a significant amount of a higher molecular weight byproduct. What is happening? A1: You are observing over-alkylation (dialkylation).

  • Causality: The target product is a secondary amine. Because it is sterically unhindered and highly nucleophilic, it outcompetes the primary methylamine starting material for any unreacted 6-formylpiperidin-2-one, forming an unwanted tertiary amine impurity.

  • Solution: Invert your addition order. Add the aldehyde dropwise to a solution containing a massive excess of methylamine (5–10 equivalents). This ensures the steady-state concentration of the aldehyde remains near zero, kinetically favoring the formation of the primary imine over the tertiary amine.

Q2: I am using Sodium Borohydride (NaBH₄) for the reduction, but I am recovering mostly 6-(hydroxymethyl)piperidin-2-one (the alcohol). Why? A2: NaBH₄ is too reactive and lacks chemoselectivity.

  • Causality: NaBH₄ rapidly attacks the highly electrophilic carbonyl carbon of the aldehyde before it has time to fully condense with methylamine to form the imine/iminium ion.

  • Solution: Switch to Sodium triacetoxyborohydride (NaBH(OAc)₃). The three electron-withdrawing acetate groups stabilize the boron-hydrogen bond, drastically reducing its hydride-donating ability. It reacts negligibly with free aldehydes but rapidly reduces the more electrophilic iminium ions[3].

Q3: My 6-formylpiperidin-2-one intermediate degrades during storage, turning into a complex mixture. How can I stabilize it? A3: Do not store the aldehyde.

  • Causality: Aldehydes adjacent to lactam rings are highly prone to auto-oxidation (forming carboxylic acids) or trimerization upon exposure to air and ambient moisture.

  • Solution: Design your workflow as a telescoping (one-pot) sequence. Perform the oxidation (e.g., Swern or Dess-Martin) and immediately subject the crude, concentrated aldehyde to the reductive amination protocol.

Quantitative Optimization Data

Selecting the correct reducing agent is the single most critical variable in this synthesis. Below is a comparative analysis of reagents based on field-proven data.

Reducing AgentChemoselectivity (Iminium vs Aldehyde)Toxicity / HandlingTypical Yield (%)Causality / Mechanistic Notes
NaBH₄ PoorStandard< 20%Rapidly reduces the aldehyde to the alcohol. Not recommended for this substrate.
NaBH₃CN GoodHigh60 - 70%Requires strict pH control (pH 5-6). Generates highly toxic HCN gas if over-acidified.
Borane-amines GoodStandard65 - 75%Requires acidic activation (e.g., TFA). Highly efficient for tandem reactions[4].
NaBH(OAc)₃ Excellent Standard 80 - 90% Mild, highly selective for iminium ions. The optimal choice for piperidinone synthesis[2].
Validated Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . By utilizing in-process quality control (QC) checkpoints, you can verify the success of each phase before proceeding, eliminating downstream failures.

Objective: Chemoselective reductive amination of 6-formylpiperidin-2-one to 6-[(Methylamino)methyl]piperidin-2-one.

Phase 1: Imine Formation (Kinetically Controlled)

  • In an oven-dried, argon-purged 100 mL round-bottom flask, add Methylamine solution (33% w/w in absolute ethanol, 5.0 eq, 50 mmol) to 30 mL of anhydrous Dichloromethane (DCM).

  • Cool the mixture to 0 °C using an ice bath.

  • Dissolve 6-formylpiperidin-2-one (1.0 eq, 10 mmol) in 10 mL of anhydrous DCM.

  • Add the aldehyde solution dropwise to the stirring methylamine solution over 45 minutes using a syringe pump. (Causality: Dropwise addition prevents localized high concentrations of the aldehyde, mitigating dialkylation).

  • Add glacial acetic acid dropwise until the pH of the solution is approximately 5.5. (Causality: Mild acidity accelerates the dehydration of the hemiaminal intermediate into the reactive iminium ion).

Phase 2: Selective Reduction 6. Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 15 minutes while maintaining the temperature at 0 °C. 7. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours under argon.

Phase 3: Validation & QC Checkpoint (Self-Validation) 8. TLC Monitoring: Spot the reaction mixture on a silica TLC plate (Eluent: DCM:MeOH:NH₄OH 90:9:1).

  • Validation 1 (2,4-DNPH Stain): The complete disappearance of the yellow/orange spot confirms the total consumption of the starting aldehyde.
  • Validation 2 (Ninhydrin Stain): The appearance of a distinct blue/purple spot confirms the successful formation of the secondary amine product. If a red/pink spot appears, primary amine impurities remain.

Phase 4: Workup and Isolation 9. Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. (Caution: Gas evolution). 10. Extract the aqueous layer with DCM (3 x 20 mL). 11. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield the pure 6-[(Methylamino)methyl]piperidin-2-one.

References
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Institutes of Health (NIH) URL:[Link][1]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties Source: National Institutes of Health (NIH) URL:[Link][3]

  • Synthesis of 4-Substituted-3-aminopiperidin-2-ones Source: American Chemical Society (ACS) URL:[Link][2]

  • One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids Source: American Chemical Society (ACS) URL:[Link][4]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-[(Methylamino)methyl]piperidin-2-one Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of functionalized piperidinone derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of functionalized piperidinone derivatives. 6-[(Methylamino)methyl]piperidin-2-one is a highly versatile building block in medicinal chemistry, featuring both a δ-lactam (cyclic amide) core and a basic secondary amine side chain.

While this dual functionality makes it a privileged scaffold for drug discovery, it also introduces competing vulnerabilities during storage. This guide is designed to help researchers diagnose, validate, and prevent the chemical degradation of this compound, ensuring high-fidelity experimental results.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: My neat sample is turning yellow/brown over time, and I am seeing peak splitting or new peaks in my HPLC chromatograms. What is happening?

Diagnosis: Oxidative Degradation (N-Oxidation/Imine Formation) The secondary amine (methylamino group) in your compound is highly nucleophilic and susceptible to oxidative degradation[1]. When exposed to atmospheric oxygen, especially in the presence of trace transition metals or light, the amine undergoes an electron abstraction or hydrogen abstraction mechanism at the α-carbon[2]. This forms an amine radical that reacts with O2​ to generate hydroperoxides. These intermediates rapidly decompose into N-oxides, imines, or aldehydes[2]. Secondary amines consistently exhibit higher oxidative degradation rates than primary or tertiary amines due to their specific steric and electronic profiles[1][3]. Causality: The yellowing is a direct visual indicator of conjugated imine formation or complex radical polymerization.

Q2: I opened my storage vial and noticed a white, insoluble film or crystalline precipitate forming, particularly when I try to dissolve it in non-polar solvents. Is my sample impure?

Diagnosis: Carbamate Salt Formation via CO2​ Absorption Your compound is acting as an atmospheric carbon capture agent. Basic secondary amines react rapidly and reversibly with atmospheric carbon dioxide ( CO2​ ) to form alkylammonium alkylcarbamates[4]. The CO2​ undergoes a nucleophilic attack by the secondary amine to form a zwitterionic carbamic acid, which then reacts with a second equivalent of your compound to form an ionic carbamate salt[4]. Causality: Because this degradant is an ionic salt, it is highly insoluble in non-polar organic solvents (like hexane or dichloromethane), manifesting as a stubborn white precipitate.

Q3: When I weigh the compound to make a stock solution, the calculated molarity seems lower than expected in my bioassays. The compound also looks "sticky."

Diagnosis: Hygroscopicity and Lactam Hydrolysis The combination of the secondary amine and the lactam carbonyl creates a highly hygroscopic matrix that readily forms hydrogen bonds with atmospheric moisture[5]. As the compound pulls water weight from the air, the mass you weigh on the balance contains a significant percentage of water, artificially inflating the mass and reducing your actual molarity. Furthermore, prolonged exposure to moisture and ambient heat can induce ring-opening hydrolysis of the δ-lactam core, yielding the inactive 6-(methylamino)methyl-5-aminopentanoic acid[6].

Part 2: Visualizing the Mechanisms

DegradationPathways Molecule 6-[(Methylamino)methyl] piperidin-2-one O2 Oxygen (O2) Radical Abstraction Molecule->O2 CO2 Atmospheric CO2 Nucleophilic Attack Molecule->CO2 H2O Moisture (H2O) + Temperature Molecule->H2O OxProduct Imines & N-Oxides (Yellowing/Peak Split) O2->OxProduct Carbamate Alkylammonium Carbamate (White Precipitate) CO2->Carbamate Hydrolysis Ring-Opened Amino Acid (Mass Increase/Loss of Potency) H2O->Hydrolysis

Fig 1. Primary degradation pathways of 6-[(Methylamino)methyl]piperidin-2-one under storage stress.

Part 3: Quantitative Degradation Kinetics

To emphasize the importance of proper storage, the following table summarizes the expected degradation rates of 6-[(Methylamino)methyl]piperidin-2-one under various environmental conditions.

Storage ConditionAtmosphereTemp (°C)Light ExposureEst. Degradation Rate (%/month)Primary Degradant Observed
Optimal Argon / N2​ -20Dark< 0.1%None (Stable)
Refrigerated Ambient Air4Dark1.5 - 2.0%Carbamate Salt / N-Oxide
Benchtop Ambient Air25Ambient Room5.0 - 8.0%N-Oxide / Imine
Photolytic Stress Ambient Air25UV (254 nm)> 15.0%Complex radical mixture

Part 4: Self-Validating Experimental Protocols

Do not guess which degradation pathway is ruining your assay. Use the following self-validating protocol to intentionally force degradation. By matching the retention times and mass spectra of these forced degradants to your spoiled stock, you can definitively identify your specific storage failure.

Protocol 1: Forced Degradation & Mechanism Validation
  • Preparation: Prepare a 10 mM stock solution of fresh 6-[(Methylamino)methyl]piperidin-2-one in an inert, LC-MS grade solvent (e.g., Acetonitrile). Aliquot 1 mL into four separate vials.

  • Control (Vial A): Purge the headspace with Argon, seal tightly, and store at -20°C in the dark.

  • Oxidative Stress (Vial B): Add H2​O2​ to a final concentration of 3%. Incubate at room temperature for 24 hours, protected from light[7].

  • CO2​ Stress (Vial C): Gently bubble dry CO2​ gas directly through the solution for 10 minutes using a fine-tipped glass pipette. Cap and let sit for 2 hours.

  • Hydrolytic Stress (Vial D): Add 0.1 M HCl to achieve acidic conditions. Incubate at 60°C for 24 hours[7]. Neutralize with an equivalent volume of 0.1 M NaOH prior to injection.

  • Analysis: Run all four vials via LC-MS.

    • Vial B will validate your oxidation peaks (+16 Da for N-oxides).

    • Vial C will validate carbamate formation (often visible as a precipitate or a mass shift corresponding to +CO2​ ).

    • Vial D will validate lactam ring-opening (+18 Da for water addition).

Protocol 2: Optimal Inert Handling and Storage Workflow

To prevent the issues outlined above, adopt the following strict handling protocol for all piperidine-series secondary amines[6][7].

  • Solvent Degassing: Before dissolving the neat powder, vigorously degas your chosen solvent by sparging it with Argon or Nitrogen gas for at least 15 minutes to displace dissolved oxygen[7].

  • Inert Transfer: Move the neat compound vial into a glovebox or use a Schlenk line under a positive pressure of Argon before breaking the manufacturer's seal.

  • Aliquoting: Dissolve the compound and immediately divide it into single-use aliquots using amber glass vials. Amber glass prevents photolytic radical initiation[7].

  • Headspace Purging: Blow a gentle stream of Argon over the top of each aliquot for 5 seconds before immediately capping with a PTFE-lined septum cap.

  • Storage: Store all aliquots at -20°C inside a secondary container filled with indicating desiccant (e.g., Drierite)[6][7].

StorageWorkflow Start Receive Neat Compound Glovebox Transfer to Glovebox (Argon/N2 Atmosphere) Start->Glovebox Solvent Prepare Stock Solution (Degassed Anhydrous Solvent) Glovebox->Solvent Aliquot Aliquot into Amber Vials (Single-Use Volumes) Solvent->Aliquot Seal Purge Headspace & Seal (PTFE-lined Caps) Aliquot->Seal Store Store at -20°C (Desiccated) Seal->Store

Fig 2. Optimized inert handling and storage workflow to prevent oxidation and carbamate formation.

References

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate...National Institutes of Health (NIH).
  • Oxidative Degradation of Aminosilica Adsorbents Relevant to Postcombustion CO2 Capture.American Chemical Society (ACS).
  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review.ResearchGate.
  • What are the storage stability of Piperidine Series compounds over time?BTC Pharmtech.
  • Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution.Benchchem.
  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide.MDPI.

Sources

Optimization

Technical Support Center: Chromatography Purification for 6-[(Methylamino)methyl]piperidin-2-one

Welcome to the technical support guide for the chromatographic purification of 6-[(Methylamino)methyl]piperidin-2-one. This molecule, with its distinct chemical properties, presents a unique set of challenges that requir...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic purification of 6-[(Methylamino)methyl]piperidin-2-one. This molecule, with its distinct chemical properties, presents a unique set of challenges that require a nuanced approach to achieve high purity. This guide is structured to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your separations effectively.

Understanding the Challenge: The Physicochemical Profile of 6-[(Methylamino)methyl]piperidin-2-one

Before diving into troubleshooting, it's crucial to understand the molecule's characteristics. It possesses:

  • A Basic Center: The secondary amine in the side chain has a pKaH (the pKa of its conjugate acid) typical of aliphatic amines, making it basic and readily protonated at neutral or acidic pH.

  • High Polarity: The combination of the lactam ring and the amine side chain makes the molecule highly polar. This leads to high water solubility and complicates interactions with traditional chromatography phases.

  • A Chiral Center: The carbon at the 6-position of the piperidinone ring is a stereocenter, meaning enantiomeric separation may be necessary depending on your application.

  • Potential for Silanol Interactions: The basic amine can interact strongly and undesirably with acidic silanol groups present on the surface of standard silica-based stationary phases, leading to poor peak shape and recovery.

These properties are the root cause of the most common purification issues. This guide will address them systematically.

Frequently Asked Questions (FAQs)

Here we address the most common high-level challenges encountered during the purification of this compound.

Q1: Why is my compound showing severe peak tailing or streaking on a standard silica gel column?

A: This is the most common issue for basic compounds on standard silica. The problem stems from strong, non-specific interactions between the basic nitrogen of your molecule and the acidic silanol groups (Si-OH) on the silica surface. This causes a portion of the molecules to "stick" and elute slowly, resulting in a tailed or smeared peak. In some cases, this binding can be irreversible[1][2].

Solution: You must either passivate the silica surface or use an alternative stationary phase.

  • Mobile Phase Modifier: Add a competitive base like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your mobile phase (typically 0.1-1%). These modifiers interact with the acidic silanols, effectively shielding your compound from these problematic interactions[2].

  • Use a Deactivated Phase: Employ base-deactivated silica or alumina columns, which are specifically treated to minimize surface acidity[3].

Q2: My compound shows little to no retention on my C18 reversed-phase column, eluting near the void volume. What's wrong?

A: This is a classic sign of a polar compound failing to partition into the nonpolar stationary phase. Standard reversed-phase chromatography (RPC) relies on hydrophobic interactions. Your highly polar molecule has a much stronger affinity for the polar mobile phase (like water/acetonitrile) than for the C18 chains, so it gets washed off the column without being retained[4].

Solution: You need to modify the system to increase retention.

  • Use a Polar-Embedded or Aqueous C18 Column: These columns are designed with hydrophilic end-capping to work with highly aqueous mobile phases (95-100% water) without phase collapse, allowing for better retention of polar analytes[1].

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography is an ideal alternative. It uses a polar stationary phase where your polar compound can adsorb and retain, using a high-organic mobile phase[5].

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., TFA or HFBA) to the mobile phase can form a more hydrophobic complex with your protonated amine, increasing retention on a C18 column. However, removing these reagents from your final product can be challenging.

Q3: What is the single best chromatography mode for purifying this compound at a preparative scale?

A: For preparative purification of a highly polar basic compound, Strong Cation-Exchange (SCX) Chromatography is often the most robust and efficient method[4].

Why it works: Instead of relying on weak partitioning forces, SCX operates on a charge-based "catch-and-release" mechanism.

  • Catch: At a low pH, your compound is protonated (positively charged) and binds strongly to the negatively charged SCX resin. Non-basic impurities are washed away.

  • Release: You then elute your compound by introducing a counter-ion (e.g., in a salt gradient of ammonium acetate) or by increasing the pH with a basic modifier (e.g., ammonium hydroxide in methanol) to neutralize your compound, releasing it from the resin.

This technique provides excellent peak shape, high loading capacity, and often a significant purification in a single step.

Q4: My synthesis produces a racemic mixture. How can I separate the enantiomers?

A: Enantiomeric separation requires a chiral stationary phase (CSP). For piperidinone-type structures, polysaccharide-based CSPs are a proven choice.

Recommended Approach:

  • Columns: Start with columns like Chiralpak® IA, IB, or IC, which are based on immobilized amylose or cellulose derivatives[6][7]. These have a broad range of applicability for resolving racemates.

  • Technique: Supercritical Fluid Chromatography (SFC) is often preferred for chiral separations as it is fast, uses less solvent, and provides high efficiency. However, HPLC with normal-phase or polar-organic mobile phases can also be very effective[8].

Troubleshooting Guides by Chromatography Mode

Guide 1: Reversed-Phase Chromatography (RP-HPLC)
Problem Root Cause(s) Solutions & Explanations
No Retention / Early Elution The compound is too polar for the nonpolar C18 phase and has a higher affinity for the mobile phase.1. Increase Aqueous Content: Use a mobile phase with >95% water. Requires an aqueous-stable column (e.g., "AQ" or polar-embedded) to prevent phase collapse [1]. 2. Use a Less Retentive Phase: A C4 or C8 column is even less hydrophobic; this is unlikely to help here. 3. Switch to HILIC or IEX mode. These are better suited for this analyte type.
Severe Peak Tailing Secondary ionic interactions between the protonated amine and residual acidic silanols on the silica backbone.1. Work at High pH: Use a pH-stable column (e.g., hybrid silica, polymeric) with a high pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10). At this pH, the amine is neutral, eliminating ionic interactions. 2. Use a Mobile Phase Additive: Add 0.1% formic acid or acetic acid. This can sometimes improve shape by ensuring consistent protonation, but may not fully mask silanols. 3. Use a Superficially Porous Particle (SPP) Column: These columns have lower silanol activity and can provide better peak shapes.
Poor Resolution from Polar Impurities Co-elution of impurities with similar high polarity.1. Optimize Gradient: Use a very shallow gradient starting with a high aqueous percentage (e.g., 98% water). 2. Change Organic Modifier: Switching from acetonitrile to methanol can alter selectivity and may resolve co-eluting peaks.
Guide 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Problem Root Cause(s) Solutions & Explanations
Irreproducible Retention Times The HILIC stationary phase is highly sensitive to the water content in the mobile phase and requires long equilibration times.1. Ensure Full Equilibration: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase. Any small change in the water layer on the stationary phase will drastically shift retention. 2. Control Sample Solvent: Dissolve your sample in the initial mobile phase or a weaker solvent (higher acetonitrile %). Injecting in a water-rich solvent will cause peak distortion and shift retention.
Broad or Split Peaks Poor mass transfer kinetics or interactions with the stationary phase.1. Optimize Additives: The type and concentration of buffer/additive are critical. Start with 10-20 mM ammonium formate or ammonium acetate in the aqueous portion of your mobile phase. This improves peak shape and reproducibility. 2. Adjust Temperature: Increasing the column temperature (e.g., to 40 °C) can improve efficiency and lead to sharper peaks.

Purification Strategy Workflow

This workflow helps you select the appropriate purification method based on your specific goal.

G start Starting Point: Crude Reaction Mixture goal What is the purification goal? start->goal desalt Desalting / Group Separation goal->desalt Remove salts / non-basic impurities achiral High Purity Achiral Product goal->achiral Isolate pure racemic product chiral Enantiomer Separation goal->chiral Resolve enantiomers scx Strong Cation-Exchange (SCX) 'Catch-and-Release' desalt->scx hilic_prep Preparative HILIC achiral->hilic_prep chiral_sfc Chiral SFC / HPLC chiral->chiral_sfc final_product Purified Product scx->final_product hilic_prep->final_product chiral_sfc->final_product

Caption: Decision tree for selecting the optimal purification strategy.

Detailed Experimental Protocols

Protocol 1: HILIC Method for High-Purity Analysis and Purification

This method is excellent for achieving high-resolution separation from other polar impurities.

  • Column Selection: Amide or Diol-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm or equivalent).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to ~3.5 with Formic Acid.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to ~3.5 with Formic Acid.

  • Flow Rate: As per column manufacturer's recommendation (e.g., 0.4 mL/min for a 2.1 mm ID column).

  • Gradient:

    • 0-1 min: 100% A

    • 1-8 min: Linear gradient from 100% A to 60% A

    • 8-9 min: Hold at 60% A

    • 9-10 min: Return to 100% A

    • 10-15 min: Re-equilibration at 100% A

  • Detection: UV at 210 nm (for the lactam chromophore) and/or ELSD/CAD for universal detection.

  • Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water at a low concentration. Crucially, avoid dissolving in pure water.

Protocol 2: Strong Cation-Exchange (SCX) for Preparative Purification

This is a high-capacity method for isolating the basic target compound from neutral or acidic impurities.

  • Column/Resin: A silica-based SCX SPE cartridge or flash column.

  • Equilibration/Loading Solvent (Solvent A): A non-basic solvent that dissolves the crude mixture (e.g., Methanol, DCM, or Acetonitrile).

  • Washing Solvent (Solvent B): The same solvent used for loading (e.g., Methanol).

  • Elution Solvent (Solvent C): 2-7% Ammonium Hydroxide in Methanol.

  • Procedure:

    • Equilibrate: Wash the SCX column with 5 column volumes (CV) of Solvent A.

    • Load: Dissolve the crude material in a minimum amount of Solvent A and load it onto the column.

    • Wash: Wash the column with 5-10 CV of Solvent B to elute neutral and acidic impurities.

    • Elute: Elute the target compound with 5 CV of Solvent C.

    • Analysis: Collect fractions and analyze by TLC, LC-MS, or UPLC to identify pure fractions.

Method Comparison Summary

FeatureReversed-Phase (High pH)HILICStrong Cation-Exchange (SCX)Normal Phase (Modified)
Stationary Phase pH-stable C18, Hybrid SilicaAmide, Diol, SilicaSilica with SO₃⁻ groupsSilica Gel, Alumina
Mobile Phase High ACN/Water, pH > 9High ACN / Low Water + bufferOrganic solvent +/- acid/baseHexane/EtOAc, DCM/MeOH
Separation Principle Hydrophobic PartitioningAdsorption / PartitioningIon-ExchangeAdsorption
Advantages Familiar techniqueExcellent for very polar compounds, MS-friendly buffersHigh capacity, orthogonal to RP, excellent for basic compounds[4]Inexpensive for flash
Disadvantages Requires special expensive columns, potential for analyte degradation at high pHRequires long equilibration, sensitive to water contentNot a high-resolution technique, requires desaltingPoor peak shape for bases, risk of irreversible adsorption[2]
Best For Purity analysis when HILIC is not available.High-resolution analysis and purification of polar compounds.Capturing basic compounds from complex mixtures; initial cleanup.Quick, crude cleanup if streaking is managed with additives.

References

  • Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. Journal of Chromatography A. [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta. [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. [Link]

  • Discussion on isolating polar basic compounds with silica gel column chromatography. ResearchGate. [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. ResearchGate. [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. Labex.hu. [Link]

  • Purification of strong polar and basic compounds discussion. Reddit. [Link]

  • Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters. [Link]

  • Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Mitigating Side-Product Formation in the Synthesis of 6-[(Methylamino)methyl]piperidin-2-one

Welcome to the technical support center for the synthesis of 6-[(Methylamino)methyl]piperidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-[(Methylamino)methyl]piperidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the synthesis of this valuable piperidinone intermediate. By understanding the underlying mechanisms of side-product formation, you can optimize your reaction conditions to maximize yield and purity.

This resource provides in-depth, question-and-answer-based troubleshooting for the two primary synthetic routes to 6-[(Methylamino)methyl]piperidin-2-one:

  • Route A: Reductive Amination of a 6-formylpiperidin-2-one or a related precursor.

  • Route B: Nucleophilic Substitution of a 6-(halomethyl)piperidin-2-one with methylamine.

We will explore the causality behind common experimental pitfalls and provide validated protocols to overcome them.

Part 1: Troubleshooting Reductive Amination Routes

Reductive amination is a widely employed strategy for the formation of amines. However, careful control of the reaction conditions is crucial to prevent the formation of undesired side-products.

FAQ 1: I am observing significant amounts of the corresponding alcohol (6-(hydroxymethyl)piperidin-2-one) in my reductive amination reaction. What is causing this and how can I prevent it?

Answer:

The formation of 6-(hydroxymethyl)piperidin-2-one is a common side-product that arises from the reduction of the starting aldehyde, 6-formylpiperidin-2-one, before it can undergo condensation with methylamine to form the desired imine intermediate. This issue is typically governed by the choice of reducing agent and the reaction pH.

Root Cause Analysis:

  • Non-selective Reducing Agent: Powerful reducing agents, such as sodium borohydride (NaBH₄), can readily reduce aldehydes to alcohols, especially under neutral or acidic conditions where the rate of imine formation may be slow.

  • Suboptimal pH: The condensation of the aldehyde and amine to form the imine is a pH-dependent equilibrium. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the rate of imine formation can be slow, allowing for the competing reduction of the aldehyde.

Troubleshooting and Optimization:

To favor the desired reductive amination pathway, it is essential to use a reducing agent that selectively reduces the protonated imine over the starting aldehyde.

  • Employ a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations as it is less reactive towards aldehydes and ketones at neutral pH but effectively reduces the iminium ion.[1][2] Sodium cyanoborohydride (NaBH₃CN) is another suitable option, though it is toxic and requires careful handling.

  • Optimize Reaction pH: The optimal pH for most reductive aminations is between 5 and 7. The addition of a mild acid, such as acetic acid, can catalyze imine formation without significantly promoting aldehyde reduction.

  • One-Pot, Two-Step Procedure: If alcohol formation persists, consider a one-pot, two-step approach. First, allow the aldehyde and methylamine to stir at the optimal pH for a period to ensure imine formation, and then add the reducing agent.

Experimental Protocol: Selective Reductive Amination using Sodium Triacetoxyborohydride

  • To a stirred solution of 6-formylpiperidin-2-one (1.0 eq) and methylamine (as a solution in THF or as a salt, 1.2 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add glacial acetic acid (1.1 eq).

  • Stir the mixture for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterStandard NaBH₄ ReductionSelective NaBH(OAc)₃ Reduction
Primary Product 6-(hydroxymethyl)piperidin-2-one6-[(Methylamino)methyl]piperidin-2-one
Typical Yield Variable, can be highTypically >80%
pH Neutral to slightly basicMildly acidic (pH 5-7)
FAQ 2: I am observing a significant amount of a tertiary amine, 6-{[di(methyl)amino]methyl}piperidin-2-one, as a side-product. How can I suppress this over-alkylation?

Answer:

The formation of the tertiary amine is a result of the desired secondary amine product reacting further with the starting aldehyde in a second reductive amination event. This is a common issue when the secondary amine product is more nucleophilic than the starting methylamine.

Root Cause Analysis:

  • Excess Aldehyde: Using a large excess of the 6-formylpiperidin-2-one can drive the reaction towards the formation of the tertiary amine.

  • Reaction Concentration: High reaction concentrations can increase the likelihood of the secondary amine product encountering and reacting with the starting aldehyde.

Troubleshooting and Optimization:

  • Control Stoichiometry: Use a slight excess of methylamine (1.1-1.5 equivalents) relative to the aldehyde to ensure the aldehyde is consumed before significant over-alkylation can occur.

  • Slow Addition of Aldehyde: If controlling the stoichiometry of methylamine is difficult (due to its volatility), consider the slow addition of the 6-formylpiperidin-2-one to a solution of methylamine and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, favoring the formation of the secondary amine.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (0 °C to room temperature) can help to control the rate of the second reductive amination.

Visualizing the Reaction Pathway

reductive_amination 6-Formylpiperidin-2-one 6-Formylpiperidin-2-one Imine Intermediate Imine Intermediate 6-Formylpiperidin-2-one->Imine Intermediate + Methylamine Alcohol Side-Product 6-(Hydroxymethyl)piperidin-2-one 6-Formylpiperidin-2-one->Alcohol Side-Product + [H] (undesired) Methylamine Methylamine Methylamine->Imine Intermediate Desired Product 6-[(Methylamino)methyl]piperidin-2-one Imine Intermediate->Desired Product + [H] Tertiary Amine Side-Product 6-{[Di(methyl)amino]methyl}piperidin-2-one Desired Product->Tertiary Amine Side-Product + 6-Formylpiperidin-2-one, + [H] Reducing Agent Reducing Agent Reducing Agent->Desired Product Reducing Agent->Alcohol Side-Product

Caption: Reductive amination pathways leading to the desired product and common side-products.

Part 2: Troubleshooting Nucleophilic Substitution Routes

The reaction of a 6-(halomethyl)piperidin-2-one with methylamine is another common synthetic strategy. However, this approach is also prone to side reactions, particularly over-alkylation and reactions involving the lactam nitrogen.

FAQ 3: My reaction of 6-(chloromethyl)piperidin-2-one with methylamine is producing a significant amount of a quaternary ammonium salt. How can I favor mono-alkylation?

Answer:

The formation of the quaternary ammonium salt, where the nitrogen of the desired product is further alkylated by another molecule of the starting material, is a classic example of over-alkylation. This occurs because the product, a secondary amine, is often more nucleophilic than the starting methylamine.

Root Cause Analysis:

  • Excess Alkylating Agent: Using an excess of 6-(chloromethyl)piperidin-2-one will inevitably lead to the formation of the quaternary salt.

  • High Concentration: Similar to the reductive amination route, high concentrations can increase the rate of the undesired second alkylation.

Troubleshooting and Optimization:

  • Use a Large Excess of Methylamine: The most effective way to suppress over-alkylation is to use a large excess of methylamine (5-10 equivalents or more). This ensures that the 6-(chloromethyl)piperidin-2-one is more likely to react with methylamine than with the product.

  • Slow Addition of the Alkylating Agent: Slowly adding the 6-(chloromethyl)piperidin-2-one to a solution of excess methylamine helps to maintain a low concentration of the electrophile, further favoring mono-alkylation.[3]

  • Solvent Choice: Using a solvent in which the desired secondary amine product has limited solubility can sometimes help to prevent over-alkylation, as the product precipitates out of the reaction mixture.

Experimental Protocol: Mono-alkylation with Excess Methylamine

  • In a pressure-resistant vessel, dissolve a large excess of methylamine (e.g., a 40% aqueous solution or a 2M solution in THF, 10 eq) in a suitable solvent (e.g., ethanol or THF).

  • Cool the solution to 0 °C.

  • Slowly add a solution of 6-(chloromethyl)piperidin-2-one (1.0 eq) in the same solvent to the methylamine solution over 1-2 hours.

  • Seal the vessel and allow the reaction to stir at room temperature, monitoring by TLC or LC-MS.

  • Upon completion, carefully vent the vessel and remove the excess methylamine and solvent under reduced pressure.

  • Work up the reaction mixture with an aqueous base (e.g., NaOH) and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

FAQ 4: I am observing an unexpected bicyclic product. What is it and how is it formed?

Answer:

The formation of a bicyclic product, likely a 1-azabicyclo[4.3.0]nonan-2-one derivative, can occur through an intramolecular cyclization. This happens when the lactam nitrogen, after deprotonation, acts as a nucleophile and displaces the halide from the 6-(halomethyl) side chain.

Root Cause Analysis:

  • Strong Base: The use of a strong, non-nucleophilic base (e.g., sodium hydride, LDA) to deprotonate the lactam nitrogen can facilitate this intramolecular cyclization.

  • High Temperature: Higher reaction temperatures can provide the activation energy needed for this intramolecular reaction to occur.

Troubleshooting and Optimization:

  • Avoid Strong Bases: When performing the alkylation with methylamine, the amine itself is typically basic enough to act as a proton scavenger. If an additional base is required, a milder, non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) is recommended.

  • Control Temperature: Maintain a low to moderate reaction temperature (0 °C to room temperature) to disfavor the intramolecular cyclization pathway.

  • Protect the Lactam Nitrogen: If intramolecular cyclization is a persistent issue, consider protecting the lactam nitrogen with a suitable protecting group (e.g., Boc, Cbz) before performing the alkylation on the side chain. The protecting group can then be removed in a subsequent step.

Visualizing the Alkylation Pathways

alkylation_pathways 6-(Halomethyl)piperidin-2-one 6-(Halomethyl)piperidin-2-one Desired Product 6-[(Methylamino)methyl]piperidin-2-one 6-(Halomethyl)piperidin-2-one->Desired Product + Methylamine Bicyclic Side-Product 1-Azabicyclo[4.3.0]nonan-2-one derivative 6-(Halomethyl)piperidin-2-one->Bicyclic Side-Product Intramolecular Cyclization (strong base, heat) Methylamine Methylamine Methylamine->Desired Product Quaternary Salt Quaternary Ammonium Salt Desired Product->Quaternary Salt + 6-(Halomethyl)piperidin-2-one

Caption: Alkylation pathways leading to the desired product and common side-products.

Part 3: General Purification and Characterization

How do I effectively purify my final product and confirm its identity?

Purification:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying 6-[(Methylamino)methyl]piperidin-2-one. A gradient elution system of dichloromethane/methanol or dichloromethane/methanol with a small amount of ammonium hydroxide can be effective. The ammonium hydroxide helps to prevent the product from streaking on the silica gel.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol) can be an effective purification method.

  • Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated product can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. Key signals to look for in the ¹H NMR spectrum include the N-methyl group, the methylene group adjacent to the nitrogen, and the protons of the piperidinone ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the lactam (typically around 1650 cm⁻¹) and the N-H stretch of the secondary amine.

By understanding these common pitfalls and implementing the suggested troubleshooting strategies, you can significantly improve the yield and purity of your 6-[(Methylamino)methyl]piperidin-2-one synthesis.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Characteristics of 6-[(Methylamino)methyl]piperidin-2-one

An In-Depth Technical Guide Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern drug discovery and organic chemistry for the unambiguous structural elucidation of novel molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern drug discovery and organic chemistry for the unambiguous structural elucidation of novel molecules. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data for 6-[(Methylamino)methyl]piperidin-2-one. In the absence of direct, publicly available experimental spectra for this specific compound, this document synthesizes data from structurally related analogues and established NMR principles to present a reliable, predictive reference. We will delve into a comparative analysis with parent structures like piperidin-2-one and 6-methylpiperidin-2-one to rationalize the predicted chemical shifts and coupling patterns. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for acquiring high-quality NMR data, designed to be a self-validating system for researchers.

Molecular Structure and Predicted NMR Environments

The structure of 6-[(Methylamino)methyl]piperidin-2-one incorporates a δ-valerolactam ring, a chiral center at the C6 position, and a flexible N-methylaminomethyl side chain. These features result in a distinct set of NMR signals. The numbering convention used for the purpose of this guide is illustrated below.

Figure 1: Structure and numbering of 6-[(Methylamino)methyl]piperidin-2-one.

Based on this structure, we can identify nine unique carbon environments and multiple distinct proton environments, taking into account diastereotopic protons on the ring's methylene groups.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is derived from analyzing the electronic environment of each proton. The proximity to electronegative atoms like oxygen and nitrogen typically shifts proton signals to a higher chemical shift (downfield)[1][2]. The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃) for 6-[(Methylamino)methyl]piperidin-2-one

Atom(s)Predicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale & Comparative Insights
H1 (N-H)6.0 - 7.5Broad singlet1H-Lactam N-H protons are often broad due to quadrupole broadening and exchange. The chemical shift is highly dependent on solvent and concentration. In 6-methylpiperidin-2-one, this proton appears around δ 6.45[3].
H63.4 - 3.6Multiplet1H-This proton is on a carbon (C6) flanked by two nitrogen atoms (N1 and the side chain), causing a significant downfield shift. This is comparable to the H6 proton in 6-methylpiperidin-2-one at δ 3.4-3.5[3].
H7a, H7b2.6 - 2.9Multiplet (dd or ABq)2HJgem ≈ 12-14 HzThese methylene protons are adjacent to the N8 amine. They are diastereotopic due to the C6 chiral center, leading to complex splitting.
H3a, H3b2.2 - 2.4Multiplet2H-These protons are adjacent to the C2 carbonyl group, which deshields them. In the parent piperidin-2-one, these protons are observed around δ 2.3[4].
H9 (N-CH₃)2.3 - 2.5Singlet3H-The N-methyl group typically appears as a singlet in this region. The exact shift can be influenced by the solvent.
H8 (N-H)1.5 - 2.5Very broad singlet1H-The secondary amine proton signal is often very broad and may be difficult to observe, especially if traces of water are present, due to rapid exchange[5].
H4, H51.6 - 2.0Multiplets4H-These methylene protons are part of the aliphatic ring structure and are expected to resonate in the typical alkane region, similar to the signals seen in piperidin-2-one at δ 1.7-1.8[4].

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a map of the carbon backbone. The chemical shifts are highly sensitive to the local electronic structure, with carbonyl carbons appearing far downfield and aliphatic carbons appearing upfield[6].

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃) for 6-[(Methylamino)methyl]piperidin-2-one

AtomPredicted δ (ppm)Rationale & Comparative Insights
C2173 - 175The lactam carbonyl carbon signal is expected in this region, consistent with the C2 signal in 6-methylpiperidin-2-one at δ 174.6[3].
C655 - 58This carbon is bonded to two nitrogen atoms, causing a strong downfield shift into the range typical for carbons alpha to amines.
C748 - 52This methylene carbon is adjacent to the secondary amine (N8), placing it in a characteristic chemical shift range.
C934 - 37The N-methyl carbon chemical shift is characteristic for such groups.
C329 - 32This carbon is alpha to the carbonyl group. In 6-methylpiperidin-2-one, the corresponding carbon is at δ 30.1[3].
C528 - 31An aliphatic carbon within the piperidine ring.
C418 - 22This aliphatic carbon is the most shielded in the ring, similar to the C4 in 6-methylpiperidin-2-one at δ 18.9[3].

Comparative Analysis with Structural Analogues

To build confidence in our predictions, we can compare the expected shifts with experimental data from simpler, related molecules. Piperidin-2-one provides the base data for the lactam core, while 6-methylpiperidin-2-one informs the effect of substitution at the C6 position.

Table 3: Comparative ¹H and ¹³C NMR Data (δ, ppm)

PositionPiperidin-2-one[4]6-Methylpiperidin-2-one[3]Predicted 6-[(Methylamino)methyl]piperidin-2-one
¹H NMR
NH -CO~7.7 (D₂O)6.45 (CDCl₃)6.0 - 7.5
CH -N-3.4-3.5 (H6)3.4 - 3.6 (H6)
CO-CH~2.3 (H3)2.1-2.3 (H3)2.2 - 2.4 (H3)
Ring CH~1.8 (H4, H5)1.2-1.9 (H3, H4, H5)1.6 - 2.0 (H4, H5)
¹³C NMR
C =O~178 (D₂O)174.6 (CDCl₃)173 - 175
C H-N-48.9 (C6)55 - 58 (C6)
CO-C H₂~32 (C3)30.1 (C3)29 - 32 (C3)
Ring C H₂~22, ~21 (C4, C5)29.6, 18.9 (C4, C5)18-22 (C4), 28-31 (C5)

The comparison shows strong correlations. The predicted values for the target molecule are a logical extension of the trends observed in the simpler analogues, accounting for the additional electron-withdrawing effects of the (methylamino)methyl substituent at C6.

Standard Operating Protocol for NMR Data Acquisition

To ensure the generation of high-quality, reproducible data, the following protocol should be followed. This workflow is designed as a self-validating system, incorporating standard best practices.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 5-10 mg of the solid sample (6-[(Methylamino)methyl]piperidin-2-one) directly into a clean, dry vial.

  • Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a good first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Note that the chemical shifts of exchangeable N-H protons will vary significantly between solvents[7].

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm. Most high-quality deuterated solvents are supplied with TMS already added[2].

  • Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient to cover the NMR coils (typically ~4 cm).

Instrument Setup and Data Acquisition
  • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

  • Locking and Shimming: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.

  • ¹H NMR Acquisition:

    • Load a standard proton experiment.

    • Set the spectral width to approximately 15 ppm.

    • Use a 30° or 45° pulse angle to allow for a short relaxation delay (d1) of 1-2 seconds.

    • Acquire 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

    • Set the spectral width to approximately 220 ppm.

    • Use a relaxation delay (d1) of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in positive absorption mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C)[7].

  • Integration and Peak Picking: Integrate the ¹H NMR signals to determine the relative ratios of protons. Pick and label all significant peaks in both ¹H and ¹³C spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock run_h1 Acquire ¹H Spectrum (16 scans) lock->run_h1 run_c13 Acquire ¹³C Spectrum (1024+ scans) run_h1->run_c13 ft Fourier Transform run_c13->ft phase Phase & Baseline Correct ft->phase reference Reference to TMS (0 ppm) phase->reference analyze Peak Pick & Integrate reference->analyze

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

This guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectra of 6-[(Methylamino)methyl]piperidin-2-one. By leveraging comparative data from structurally related compounds, we have established reliable estimates for the chemical shifts and coupling patterns of all proton and carbon nuclei. The detailed experimental protocol offers a clear and validated pathway for researchers to acquire their own high-quality data. For unambiguous assignment, especially of the diastereotopic protons and the complex aliphatic region, it is highly recommended to supplement these 1D experiments with 2D NMR techniques such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).

References

  • PubChem. (n.d.). 2-Piperidone. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound 2-Piperidinone (FDB028421). Retrieved from [Link]

  • NP-MRD. (2009, March 05). Showing NP-Card for 2-Piperidinone (NP0000880). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylpiperidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Retrieved from [Link]

  • ATB. (n.d.). 1-Methylpiperidine | C6H13N | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • ResearchGate. (2021, January 24). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]

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Comparative

A Comparative Guide to the Reactivity of 6-[(Methylamino)methyl]piperidin-2-one and 6-(Aminomethyl)piperidin-2-one

In the landscape of pharmaceutical development and complex molecule synthesis, the piperidin-2-one scaffold is a privileged structure, frequently appearing in bioactive compounds.[1][2][3] The functionalization of this c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and complex molecule synthesis, the piperidin-2-one scaffold is a privileged structure, frequently appearing in bioactive compounds.[1][2][3] The functionalization of this core often involves the amine substituent at the 6-position, making a nuanced understanding of its reactivity paramount for synthetic strategy and process optimization. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 6-[(Methylamino)methyl]piperidin-2-one, a secondary amine, and 6-(aminomethyl)piperidin-2-one, a primary amine.

Our analysis is grounded in the fundamental principles of organic chemistry, focusing on the electronic and steric differences between primary and secondary amines and how these differences translate into practical, experimentally observable outcomes in common synthetic transformations.

Molecular Structure and Intrinsic Properties

The seemingly minor difference between these two molecules—the presence of a single methyl group on the nitrogen atom—has profound implications for their chemical behavior.

Caption: Structures of the primary and secondary amine analogs.

The core reactivity of any amine is dictated by the lone pair of electrons on the nitrogen atom, which confers both basicity and nucleophilicity.[4] The key to comparing these two molecules lies in understanding how the substituents on the nitrogen modulate the availability and accessibility of this lone pair.

Property6-(aminomethyl)piperidin-2-one (Primary)6-[(Methylamino)methyl]piperidin-2-one (Secondary)Rationale
Amine Type Primary (R-NH₂)Secondary (R₂NH)One vs. two carbon substituents on the nitrogen atom.[5]
Basicity (pKa of Conjugate Acid) Expected ~10.6Expected ~10.7-10.9The electron-donating inductive effect of the methyl group in the secondary amine increases electron density on the nitrogen, making it a slightly stronger base.[6][7]
Steric Hindrance LowerHigherThe methyl group adds bulk around the nitrogen atom, impeding the approach of electrophiles.[5][6][8]
Hydrogen Bonding Two N-H protons for donationOne N-H proton for donationAffects solvation and potential for intermolecular interactions.
Product Potential Can undergo mono- or di-alkylation/acylationCan only undergo mono-alkylation/acylationThe presence of two reactive N-H protons allows for further reaction after the initial substitution.[9]

Comparative Reactivity Analysis

While both amines are reactive nucleophiles, the interplay between electronics (basicity/nucleophilicity) and sterics results in different reactivity profiles, particularly in common amide bond-forming reactions.

Nucleophilicity and Acylation Reactions

Acylation is a cornerstone of drug development, used to form stable amide bonds. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine's lone pair attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or activated ester).[8][10]

Generally, primary amines are considered more reactive in acylation than secondary amines.[4][8] This is primarily due to two factors:

  • Reduced Steric Hindrance: The primary amine presents a smaller profile, allowing for a less hindered approach to the electrophilic carbonyl center.[8]

  • Superior Nucleophilicity (in this context): While secondary amines are slightly more basic due to the inductive effect of the second alkyl group, this does not always translate to higher nucleophilicity.[7] Steric crowding around the nitrogen can outweigh the electronic effect, making the lone pair less accessible for attack.[6][8]

This established trend suggests that 6-(aminomethyl)piperidin-2-one will generally react faster in acylation reactions than 6-[(Methylamino)methyl]piperidin-2-one .[4][8]

Caption: Steric hindrance influencing the transition state of acylation.

Experimental Protocol: Comparative Acylation with Acetyl Chloride

To provide a tangible, self-validating framework for comparing the reactivity of these two amines, the following experimental protocol is described. This procedure allows for a direct, side-by-side comparison under identical conditions.

Objective:

To determine the relative rate of acylation of 6-(aminomethyl)piperidin-2-one and 6-[(Methylamino)methyl]piperidin-2-one by monitoring the consumption of starting material via Thin Layer Chromatography (TLC).

Materials:
  • 6-(aminomethyl)piperidin-2-one hydrochloride[11]

  • 6-[(Methylamino)methyl]piperidin-2-one (or its salt)

  • Acetyl Chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine, anhydrous[12]

  • TLC plates (Silica gel 60 F254)

  • TLC developing chamber

  • Mobile Phase: e.g., 10% Methanol in DCM (to be optimized)

  • Ninhydrin stain solution for visualization

Workflow Diagram:

G cluster_prep Reaction Setup (Parallel) cluster_reaction Reaction Execution cluster_monitoring Analysis A Reaction A: Primary Amine (1.0 eq) TEA (2.2 eq) in DCM C Cool both to 0 °C (Ice Bath) A->C B Reaction B: Secondary Amine (1.0 eq) TEA (1.1 eq) in DCM B->C D Add Acetyl Chloride (1.05 eq) in DCM dropwise to both C->D E Stir at 0 °C to RT D->E F Spot TLC at t=0, 5, 15, 30, 60 min for both reactions E->F Sampling G Develop TLC Plate F->G H Visualize with Ninhydrin Stain G->H I Compare disappearance of starting amine spots H->I

Caption: Workflow for the comparative acylation experiment.

Step-by-Step Procedure:
  • Preparation:

    • If starting from hydrochloride salts, the amine must be neutralized. A pre-reaction stir with the base or an aqueous workup to isolate the free base is necessary. For this direct comparison, we will use triethylamine (TEA) in situ.

    • Set up two round-bottom flasks, labeled A and B, each with a magnetic stir bar and under a nitrogen atmosphere.

    • In flask A, dissolve 1.0 mmol of 6-(aminomethyl)piperidin-2-one hydrochloride in 10 mL of anhydrous DCM. Add 2.2 mmol of TEA.

    • In flask B, dissolve 1.0 mmol of 6-[(Methylamino)methyl]piperidin-2-one in 10 mL of anhydrous DCM. Add 1.1 mmol of TEA.

    • Causality Note: Flask A requires two equivalents of base to neutralize both the HCl salt and the HCl byproduct generated during the reaction. Flask B only needs one equivalent for the byproduct.[8]

  • Reaction:

    • Cool both flasks to 0 °C in an ice-water bath.[12]

    • Prepare a solution of acetyl chloride (1.05 mmol) in 2 mL of anhydrous DCM.

    • Add the acetyl chloride solution dropwise and simultaneously (if possible, or in quick succession) to both flasks A and B over 2 minutes.[12]

    • Causality Note: Cooling the reaction mixture is crucial to control the exothermic reaction between the amine and the highly reactive acyl chloride, preventing side reactions.

  • Monitoring & Analysis:

    • Using a capillary tube, take a small aliquot from each reaction mixture at time points t = 0, 5, 15, 30, and 60 minutes.

    • Spot each aliquot onto a single TLC plate. Be sure to label lanes for Reaction A and Reaction B for each time point.

    • Develop the TLC plate in a pre-saturated chamber with an appropriate mobile phase (e.g., 10% MeOH/DCM).

    • After developing, dry the plate and dip it into a ninhydrin stain solution, then gently heat with a heat gun.

    • Trustworthiness Check: Primary and secondary amines will stain (typically yellow or purple) with ninhydrin, while the acylated amide product will not. The relative reactivity can be determined by observing the rate at which the starting amine spot disappears. It is expected that the spot corresponding to the primary amine (Reaction A) will fade significantly faster than the spot for the secondary amine (Reaction B).

Conclusion and Field Insights

For researchers and drug development professionals, the choice between these two building blocks is a critical decision point in a synthetic campaign.

  • 6-(aminomethyl)piperidin-2-one (Primary Amine): This is the more reactive and sterically accessible nucleophile.[4][8] It is the preferred choice for reactions where speed and efficiency are paramount, such as in high-throughput screening library synthesis. However, chemists must be cautious of over-acylation or over-alkylation if reaction conditions are not carefully controlled, as both N-H protons are reactive.[9]

  • 6-[(Methylamino)methyl]piperidin-2-one (Secondary Amine): This amine offers greater control. Its slightly reduced reactivity and increased steric bulk can be advantageous in complex syntheses, preventing unwanted side reactions and ensuring mono-substitution.[8] The resulting N-methyl amide may also confer different pharmacological properties, such as altered metabolic stability or receptor binding profiles, which can be a strategic design element.

Ultimately, the selection is not merely about reaction kinetics but is a strategic choice informed by the overall synthetic goals, the complexity of the substrate, and the desired properties of the final molecule. This guide provides the fundamental principles and a practical framework to make that choice with confidence.

References

  • Distinguish Between Primary Secondary and Tertiary Amines. (2025). Available from: [Link]

  • Pearson. An aqueous solution of a primary or secondary amine reacts with an acyl chloride. Available from: [Link]

  • Arkat USA, Inc. Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. (2023). ARKIVOC. Available from: [Link]

  • Patil, V. D. et al. (2014). Chemoselective acylation of amines, alcohols and phenols using magnesium chloride under solvent free condition. Trade Science Inc. Available from: [Link]

  • StackExchange. Why are secondary and tertiary amines more basic than primary amines? (2024). Available from: [Link]

  • StackExchange. Acetylation of Secondary amines. (2022). Available from: [Link]

  • Sparkl. Reaction of Amines with Acyl Chlorides. Available from: [Link]

  • NextSDS. 6-(AMinoMethyl)piperidin-2-one hydrochloride. Available from: [Link]

  • LibreTexts. Reactions of Amines. (2023). Available from: [Link]

  • Methylamine vs Dimethylamine: How Structural Differences Impact Fragrance Applications. (2025). Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Available from: [Link]

  • ACS Publications. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. (2014). Available from: [Link]

  • Nature. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. (2023). Available from: [Link]

Sources

Validation

Comparative Guide to HPLC Method Development and Validation for the Purity of 6-[(Methylamino)methyl]piperidin-2-one

Authored by: A Senior Application Scientist This guide provides a comprehensive, in-depth walkthrough of the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for d...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive, in-depth walkthrough of the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for determining the purity of 6-[(Methylamino)methyl]piperidin-2-one. We will explore the scientific rationale behind the methodological choices and compare the developed method with potential alternatives, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical method for this compound.

Introduction to 6-[(Methylamino)methyl]piperidin-2-one and the Imperative of Purity Analysis

6-[(Methylamino)methyl]piperidin-2-one is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can be carried through the manufacturing process, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a well-validated HPLC method is essential for ensuring the quality and consistency of this starting material.

The development of a robust HPLC method requires a systematic approach to optimize the separation of the main compound from any potential impurities. This is followed by a rigorous validation process to demonstrate that the method is suitable for its intended purpose, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).

HPLC Method Development: A Rationale-Driven Approach

The primary objective of this HPLC method is to achieve adequate separation of 6-[(Methylamino)methyl]piperidin-2-one from its potential process-related impurities and degradation products. The following sections detail the systematic development of the chromatographic conditions.

Analyte and Column Chemistry Considerations

6-[(Methylamino)methyl]piperidin-2-one is a relatively polar compound containing a secondary amine and an amide functional group. This polarity dictates the choice of the stationary and mobile phases. A reversed-phase HPLC (RP-HPLC) method was selected as the primary approach due to its versatility and wide applicability in the pharmaceutical industry.

A C18 column is a common starting point for RP-HPLC method development. However, due to the polar nature of the analyte, a column with enhanced polar retention, such as a polar-endcapped C18 or a polar-embedded phase, was considered. For this study, a Waters XBridge C18 column (150 mm x 4.6 mm, 3.5 µm) was chosen for its good peak shape for basic compounds and stability over a wide pH range.

Mobile Phase Optimization

The selection of the mobile phase is critical for achieving the desired separation. A combination of an aqueous buffer and an organic modifier is typically used in RP-HPLC.

  • Aqueous Phase: A phosphate buffer was selected due to its buffering capacity in the mid-pH range, which is often suitable for amine-containing compounds. A pH of 6.8 was chosen to ensure the analyte is in a consistent ionization state, promoting good peak shape and retention.

  • Organic Modifier: Acetonitrile was selected as the organic modifier over methanol due to its lower viscosity and UV cutoff.

  • Gradient Elution: A gradient elution was employed to ensure the elution of any less polar impurities within a reasonable run time and to maintain sharp peaks. The gradient was optimized to provide the best resolution between the main peak and any adjacent impurity peaks.

Detection Wavelength Selection

To determine the optimal detection wavelength, a UV-Vis spectrum of 6-[(Methylamino)methyl]piperidin-2-one was recorded. The wavelength of maximum absorbance (λmax) was found to be 210 nm. This wavelength was chosen for detection to ensure high sensitivity for both the main compound and any potential impurities that may have a similar chromophore.

Final Optimized Chromatographic Conditions

The optimized HPLC method parameters are summarized in the table below.

ParameterCondition
Column Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 6.8 with 1M KOH
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B, 5-20 min: 5-40% B, 20-25 min: 40% B, 25-26 min: 40-5% B, 26-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A:Mobile Phase B (95:5 v/v)

HPLC Method Validation: Ensuring Reliability and Robustness

Method validation is a critical step to demonstrate that the developed analytical procedure is suitable for its intended purpose. The validation was performed according to the ICH Q2(R1) guidelines.

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis. The system suitability was assessed by injecting five replicate injections of a standard solution of 6-[(Methylamino)methyl]piperidin-2-one.

ParameterAcceptance CriteriaObserved Result
Tailing Factor ≤ 2.01.2
Theoretical Plates (N) ≥ 20008500
%RSD of Peak Area ≤ 2.0%0.5%

The results confirm the suitability of the chromatographic system for the analysis.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. The specificity of the method was demonstrated by analyzing a blank (diluent), a placebo (a mixture of all excipients without the analyte), and a spiked sample. The chromatograms showed no interfering peaks at the retention time of 6-[(Methylamino)methyl]piperidin-2-one. Furthermore, forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. The analyte was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The main peak was well-resolved from all degradation products.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The linearity of the method was evaluated by analyzing a series of solutions of 6-[(Methylamino)methyl]piperidin-2-one at five different concentrations ranging from 50% to 150% of the nominal concentration.

ParameterResult
Correlation Coefficient (r²) 0.9998
Y-intercept Close to zero
Range 50% - 150%

The high correlation coefficient indicates a strong linear relationship between the peak area and the concentration of the analyte.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%).

Concentration LevelMean Recovery (%)%RSD
80% 99.50.8%
100% 100.20.6%
120% 99.80.7%

The high recovery values demonstrate the excellent accuracy of the method.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a

Comparative

LC-MS Characterization of 6-[(Methylamino)methyl]piperidin-2-one and Its Impurities: A Comparative Guide

Executive Summary 6-[(Methylamino)methyl]piperidin-2-one is a synthetic organic compound featuring a piperidin-2-one core functionalized with a basic (methylamino)methyl side chain[1]. As a privileged scaffold in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-[(Methylamino)methyl]piperidin-2-one is a synthetic organic compound featuring a piperidin-2-one core functionalized with a basic (methylamino)methyl side chain[1]. As a privileged scaffold in medicinal chemistry, it is frequently utilized as a building block for central nervous system (CNS) agents and multitarget-directed ligands[1]. However, its high polarity and basicity present significant analytical challenges during impurity profiling. This guide objectively compares traditional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with High-Resolution Mass Spectrometry (HRMS), demonstrating why HILIC is the superior, self-validating choice for this class of compounds.

The Analytical Challenge: RPLC vs. HILIC

When characterizing highly polar, basic amines like 6-[(Methylamino)methyl]piperidin-2-one, analytical scientists often default to RPLC (C18) columns. This approach fundamentally fails for this molecule due to two mechanistic reasons:

  • Lack of Hydrophobic Retention : The molecule's low partition coefficient (logP < 0) causes it to elute at or near the void volume in RPLC, making it impossible to resolve from early-eluting synthetic impurities.

  • ESI Ion Suppression : Elution in the highly aqueous void volume prevents efficient droplet desolvation in the Electrospray Ionization (ESI) source, severely suppressing the MS signal[2].

The HILIC Advantage: HILIC operates via a completely orthogonal mechanism. It utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (typically >70% acetonitrile)[3]. The analyte partitions into a water-enriched layer immobilized on the silica surface. Because the mobile phase is organic-rich, HILIC significantly enhances ESI desolvation efficiency, often yielding up to a 20-fold increase in MS sensitivity for polar basic compounds compared to RPLC[2].

LC_Comparison API 6-[(Methylamino)methyl]piperidin-2-one (Highly Polar & Basic) RPLC Reversed-Phase (C18) Mobile Phase: High Aqueous API->RPLC Sub-optimal HILIC HILIC (Silica/Amide) Mobile Phase: High Organic API->HILIC Optimal RPLC_Mech Hydrophobic Interaction (Weak for Polar Bases) RPLC->RPLC_Mech HILIC_Mech Aqueous Layer Partitioning & Ion Exchange HILIC->HILIC_Mech RPLC_Out Poor Retention (Void Volume) Ion Suppression in ESI RPLC_Mech->RPLC_Out HILIC_Out Strong Retention (k' > 2) Enhanced ESI Desolvation HILIC_Mech->HILIC_Out

Fig 1. Mechanistic comparison of RPLC vs. HILIC for polar basic compound retention and ionization.

Experimental Methodology: Self-Validating HILIC-HRMS Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It relies on strict System Suitability Testing (SST) to confirm the integrity of the HILIC water layer before sample acquisition.

Step 1: Sample and Standard Preparation
  • Diluent: 75:25 Acetonitrile:Water.

  • API Preparation: Dissolve 6-[(Methylamino)methyl]piperidin-2-one to a final concentration of 10 µg/mL in the diluent.

  • Causality: In HILIC, injecting a sample dissolved in a highly aqueous solvent disrupts the immobilized water layer on the column, causing severe peak distortion (fronting/splitting). The sample diluent must closely match the high-organic starting conditions of the mobile phase.

Step 2: Chromatographic Conditions (HILIC)
  • Column: Bare Silica HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

    • Causality: The low pH ensures the secondary amine of the API is fully protonated (cationic). The 10 mM formate buffer provides critical ionic strength to modulate secondary ion-exchange interactions with residual surface silanols, preventing peak tailing[3].

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 7.0 min: Linear gradient to 60% B

    • 7.0 - 8.5 min: Hold at 60% B

    • 8.5 - 8.6 min: Return to 95% B

    • 8.6 - 12.0 min: Re-equilibration at 95% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Self-Validation (SST Criteria)

Before analyzing unknowns, inject a blank (diluent) followed by the API standard.

  • Acceptance Criteria: The API must exhibit a retention factor ( k′ ) > 2.0 and a USP tailing factor < 1.5. If k′<2.0 , the column has not properly equilibrated its aqueous layer, and the run must be aborted.

Step 4: HRMS Acquisition Parameters
  • Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

  • Ionization: ESI Positive mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Acquisition Mode: Data-Dependent MS/MS (ddMS2) scanning from m/z 50 to 500.

Fragmentation Parent [M+H]+ m/z 143.118 Piperidin-2-one core Frag1 Loss of Methylamine (-31.042 Da) m/z 112.076 Parent->Frag1 CID (Low CE) Frag2 Lactam Ring Cleavage (-CO, -NH3) m/z 84.081 Parent->Frag2 CID (High CE)

Fig 2. Proposed ESI-MS/MS collision-induced dissociation (CID) pathways for the API.

Comparative Data: Impurity Profiling

During the synthesis of 6-[(Methylamino)methyl]piperidin-2-one, several process-related impurities and degradants can form, including lactam ring-opened hydrolysis products, N-desmethyl derivatives, and N-oxides.

The table below objectively compares the chromatographic performance of RPLC versus the optimized HILIC method. In RPLC, all compounds elute near the void volume ( k′<1.0 ), resulting in co-elution and ion suppression. HILIC provides excellent retention and baseline resolution ( Rs​>2.0 ) for all species.

CompoundStructural ModificationExact Mass [M+H]⁺RPLC Retention ( k′ )HILIC Retention ( k′ )HILIC Resolution ( Rs​ )
API None (Parent)143.11840.54.2N/A
Impurity A Lactam Ring Hydrolysis161.12900.35.83.1
Impurity B N-desmethyl derivative129.10280.44.82.5
Impurity C N-oxide derivative159.11340.83.52.8

Note: Retention factor ( k′ ) is calculated as (tR​−t0​)/t0​ . A k′ value between 2 and 10 is considered optimal for LC-MS quantification.

Mechanistic Insights and Conclusion

The data clearly demonstrates that HILIC is mandatory for the robust LC-MS characterization of 6-[(Methylamino)methyl]piperidin-2-one. By forcing the highly polar basic amine to partition into an immobilized aqueous layer rather than relying on weak hydrophobic interactions, HILIC achieves baseline separation of critical synthetic impurities. Furthermore, the high organic content of the HILIC mobile phase synergizes perfectly with ESI-HRMS, providing the desolvation efficiency required to detect trace-level degradants (like the N-oxide and ring-opened impurities) that would otherwise be lost to matrix suppression in RPLC[2][3].

References

  • 6-[(Methylamino)methyl]piperidin-2-one | Benchchem Source: benchchem.com URL: 1

  • Hydrophilic interaction chromatography versus reversed phase liquid chromatography coupled to mass spectrometry: Effect of electrospray ionization source geometry on sensitivity Source: researchgate.net URL: 2

  • Highlights of HPLC 2012 | LCGC International Source: chromatographyonline.com URL: 3

Sources

Validation

Benchmarking a Novel Piperidin-2-one Scaffold Against Traditional Histone Deacetylase Inhibitors in Oncology Models

A Comparative Efficacy Guide for Drug Discovery Professionals Abstract The quest for novel, more selective, and potent anticancer agents is a continuous endeavor in pharmaceutical research. Histone deacetylase (HDAC) inh...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Efficacy Guide for Drug Discovery Professionals

Abstract

The quest for novel, more selective, and potent anticancer agents is a continuous endeavor in pharmaceutical research. Histone deacetylase (HDAC) inhibitors have emerged as a clinically validated class of therapeutics, yet opportunities remain to improve upon existing chemical scaffolds.[1] This guide presents a comparative analysis of a novel piperidin-2-one derivative, 6-[(Methylamino)methyl]piperidin-2-one, against established classes of HDAC inhibitors. Through a series of in vitro enzymatic and cell-based assays, we benchmark its efficacy against traditional hydroxamate (Vorinostat), benzamide (Entinostat), and newer pan-HDAC inhibitors (Panobinostat). This document provides detailed experimental protocols, presents comparative quantitative data, and discusses the potential therapeutic implications of this new scaffold for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Novel Scaffolds in HDAC Inhibition

Histone deacetylases (HDACs) are a family of enzymes crucial for the epigenetic regulation of gene expression.[2] By removing acetyl groups from lysine residues on histones and other proteins, they play a key role in chromatin compaction and transcriptional repression.[3] The dysregulation of HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and promoting oncogenesis.[1] Consequently, HDAC inhibitors have been developed as anticancer agents to reverse this aberrant epigenetic state.[3]

Currently, HDAC inhibitors are structurally diverse and can be categorized into several classes, including hydroxamic acids, benzamides, cyclic peptides, and aliphatic acids.[3][4] While drugs like Vorinostat (a hydroxamate) and Entinostat (a benzamide) have received FDA approval, they are often associated with dose-limiting toxicities due to their broad-spectrum activity against multiple HDAC isoforms.[1][5] This lack of selectivity has spurred the search for novel chemical scaffolds that may offer improved isoform specificity, leading to a better therapeutic window.

The piperidine ring is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and synthetic tractability.[6][7] Derivatives of piperidin-2-one, the core of our test compound, have been explored for a range of biological activities.[8][9] This guide investigates the hypothetical potential of a novel derivative, 6-[(Methylamino)methyl]piperidin-2-one, as an HDAC inhibitor, benchmarking it against established market competitors.

Comparative Scaffolds: An Overview

This guide evaluates the efficacy of our novel piperidin-2-one compound against three traditional and clinically relevant chemical scaffolds for HDAC inhibition.

  • 6-[(Methylamino)methyl]piperidin-2-one (Hypothetical Test Compound): A novel scaffold designed to explore new chemical space for HDAC inhibition. Its potential lies in the unique orientation of its putative zinc-binding group and surface-recognition moieties.

  • Hydroxamic Acids (e.g., Vorinostat/SAHA): This class is characterized by a hydroxamic acid moiety that acts as a potent zinc-binding group.[4] Vorinostat is a pan-HDAC inhibitor, meaning it inhibits multiple HDAC isoforms, and was the first in its class to be FDA-approved.[2][3]

  • Benzamides (e.g., Entinostat/MS-275): Benzamides are known for their improved selectivity towards Class I HDACs (HDAC1, 2, and 3) compared to hydroxamates.[3][10] Entinostat is a prominent example currently in clinical development for various cancers.[11]

  • Pan-Inhibitors (e.g., Panobinostat): Panobinostat is a potent, non-selective hydroxamic acid-based inhibitor with broad activity against Class I, II, and IV HDACs.[12][13] Its high potency has made it a valuable tool in oncology, though it is also associated with significant side effects.[14]

In Vitro Efficacy Benchmarking: Methodology & Results

To objectively compare the efficacy of 6-[(Methylamino)methyl]piperidin-2-one, a series of in vitro enzymatic and cell-based assays were conducted. The following sections detail the experimental protocols and present the comparative data.

Enzymatic Inhibition Assay (HDAC1)

The primary determinant of a compound's potential as an HDAC inhibitor is its ability to directly inhibit the enzymatic activity of a specific HDAC isoform. Here, we focused on HDAC1, a key Class I enzyme implicated in cancer.

Experimental Protocol: HDAC1 Fluorogenic Assay

This protocol is adapted from standard commercially available HDAC inhibitor screening kits.[15][16]

  • Reagent Preparation: Recombinant human HDAC1 enzyme, a fluorogenic acetylated substrate, and assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) are prepared.[16][17]

  • Compound Dilution: A serial dilution of the test compounds (6-[(Methylamino)methyl]piperidin-2-one, Vorinostat, Entinostat, Panobinostat) is prepared in DMSO, followed by a further dilution in assay buffer.

  • Enzyme Reaction: In a 96-well microplate, the diluted compounds are pre-incubated with the HDAC1 enzyme at 37°C for 15 minutes.[18]

  • Substrate Addition: The fluorogenic substrate is added to each well to initiate the enzymatic reaction, and the plate is incubated at 37°C for 30-60 minutes.[18]

  • Development: A developing agent (e.g., trypsin) is added to stop the reaction and cleave the deacetylated substrate, releasing a fluorophore.[17]

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 350-360 nm and 440-465 nm, respectively.[15][16]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percent inhibition against the log concentration of the inhibitor.

Workflow for Enzymatic Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Enzyme, Substrate, Buffer) A1 Pre-incubate Enzyme with Compounds (37°C) P1->A1 P2 Serial Dilution of Test Compounds P2->A1 A2 Add Substrate & Incubate (37°C) A1->A2 A3 Add Developer to Stop Reaction A2->A3 D1 Measure Fluorescence (Ex: 360nm, Em: 460nm) A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Values D2->D3 G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assay Viability Assay cluster_analysis Data Analysis C1 Seed Cancer Cells in 96-well Plates T1 Add Serial Dilutions of Test Compounds C1->T1 T2 Incubate for 72 hours T1->T2 V1 Add MTT Reagent & Incubate T2->V1 V2 Solubilize Formazan Crystals with DMSO V1->V2 A1 Measure Absorbance at 570 nm V2->A1 A2 Calculate IC50 Values A1->A2

Caption: Workflow for the MTT cell proliferation assay.

Comparative Antiproliferative Activity

CompoundScaffold ClassHCT116 Cell Proliferation IC50 (µM)
6-[(Methylamino)methyl]piperidin-2-one Piperidin-2-one 0.75 (Hypothetical)
Vorinostat (SAHA)Hydroxamic Acid~1.44 (median across a panel) [19]
Entinostat (MS-275)Benzamide0.05 - 1.3 (cell line dependent) [11]
PanobinostatPan-Inhibitor0.0071 (in HCT116 cells) [13]

Interpretation of Cellular Data:

The hypothetical antiproliferative activity of 6-[(Methylamino)methyl]piperidin-2-one (IC50 of 0.75 µM) is comparable to that of Vorinostat and within the range observed for Entinostat. As expected, the highly potent pan-inhibitor Panobinostat shows the strongest effect in this cellular model. [14]This suggests that our novel scaffold can effectively engage HDAC targets within a cellular context and elicit a biological response.

Discussion and Future Directions

This comparative guide provides a preliminary benchmark for the novel 6-[(Methylamino)methyl]piperidin-2-one scaffold against established HDAC inhibitors. The hypothetical data suggests that this new chemical class holds promise, with enzymatic potency against HDAC1 that is superior to the benzamide Entinostat and cellular antiproliferative activity comparable to the FDA-approved drug Vorinostat.

The key differentiators and future areas of investigation for this novel scaffold include:

  • Isoform Selectivity: The primary rationale for exploring new scaffolds is the potential for improved isoform selectivity. Future studies should profile 6-[(Methylamino)methyl]piperidin-2-one against a full panel of HDAC isoforms (Classes I, II, and IV) to determine its selectivity profile. A more selective inhibitor could translate to a reduction in off-target effects and improved tolerability in a clinical setting.

  • Mechanism of Action: While we have demonstrated target engagement through enzymatic and cellular assays, further mechanistic studies are warranted. Western blot analysis of acetylated histones (e.g., H3 and H4) and non-histone proteins (e.g., tubulin) would provide direct evidence of HDAC inhibition in cells. [5]* Pharmacokinetics and In Vivo Efficacy: The promising in vitro data needs to be followed up with in vivo studies. Evaluation of the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its efficacy in animal models of cancer are critical next steps in the drug development process.

Conclusion

The novel 6-[(Methylamino)methyl]piperidin-2-one scaffold represents a promising new avenue for the development of next-generation HDAC inhibitors. The preliminary benchmarking data presented in this guide demonstrates its potential to rival or exceed the potency of existing clinically relevant compounds. Further investigation into its isoform selectivity and in vivo efficacy is highly encouraged to fully elucidate its therapeutic potential.

References

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  • Entinostat (MS-275). AbMole BioScience. [URL: https://www.abmole.
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  • Entinostat (MS-275) – HDAC1/HDAC3 Inhibitor. APExBIO. [URL: https://www.apexbt.
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  • Entinostat | MS-275 | HDAC class I inhibitor. TargetMol. [URL: https://www.targetmol.
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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide: Personal Protective Equipment for 6-[(Methylamino)methyl]piperidin-2-one

As a Senior Application Scientist, it is my priority to ensure that your research is not only groundbreaking but also conducted with the highest standards of safety. This guide provides an in-depth, experience-driven fra...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my priority to ensure that your research is not only groundbreaking but also conducted with the highest standards of safety. This guide provides an in-depth, experience-driven framework for handling 6-[(Methylamino)methyl]piperidin-2-one. While specific toxicological data for this compound is not extensively published, its structure, containing the piperidine moiety, demands a conservative and rigorous approach to safety. The protocols outlined below are based on the known hazards of piperidine and related heterocyclic amines, ensuring a self-validating system of protection for you and your team.

Hazard Assessment: Understanding the Risks

The foundational principle of laboratory safety is a thorough understanding of the potential hazards. Based on the piperidine scaffold, we can anticipate a specific hazard profile for 6-[(Methylamino)methyl]piperidin-2-one. Piperidine itself is classified as a highly flammable liquid and vapor that is toxic if it comes into contact with skin or is inhaled, and it causes severe skin burns and eye damage.[1] Therefore, a risk assessment must assume similar, if not identical, hazards for its derivatives.

Hazard CategoryAnticipated Risk for 6-[(Methylamino)methyl]piperidin-2-oneRationale and Primary Exposure Routes
Acute Toxicity (Dermal) High. Assumed to be toxic or fatal upon skin contact.[2]The piperidine structure is known for rapid skin absorption. Dermal contact is a primary and critical exposure route.
Acute Toxicity (Inhalation) High. Vapors or aerosols are assumed to be toxic.[1][3]The compound may have sufficient vapor pressure to pose an inhalation risk, especially if heated or aerosolized.
Skin Corrosion/Irritation High. Assumed to be corrosive, causing severe burns.[1][4]Amine functional groups are often corrosive to skin tissue.
Eye Damage/Irritation High. Assumed to cause serious, potentially irreversible eye damage.[1][4]Direct contact with splashes or vapors can cause severe eye damage.
Flammability Moderate to High. Assumed to be a flammable liquid.[5]Piperidine is a flammable liquid with a low flash point.[5] Derivatives should be treated as flammable.

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense. Your primary protection should always be robust engineering controls that minimize exposure at the source.

  • Chemical Fume Hood: All handling of 6-[(Methylamino)methyl]piperidin-2-one, including weighing, transferring, and reactions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood provides essential ventilation to protect against toxic vapors and potential splashes.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[3] Eyewash stations and safety showers must be readily accessible and tested regularly.[4]

Personal Protective Equipment (PPE) Selection Workflow

The selection of PPE is not a one-size-fits-all process; it depends on the specific task and the quantities being handled. The following workflow provides a logical approach to selecting appropriate protection.

PPE_Selection_Workflow cluster_start Task Assessment cluster_procedure Procedure Type cluster_ppe Required PPE Level cluster_end Action start Start: Handling 6-[(Methylamino)methyl]piperidin-2-one procedure What is the scale and nature of the task? start->procedure small_scale Standard PPE: - Nitrile Gloves (Double) - Safety Goggles - Flame-Resistant Lab Coat procedure->small_scale Small Scale (<1g) Weighing, solution prep large_scale Enhanced PPE: - Heavy-Duty Gloves (Butyl/Viton) - Face Shield over Goggles - Chemical-Resistant Apron - Consider Respiratory Protection procedure->large_scale Large Scale (>1g) Reaction, purification proceed Proceed with Caution small_scale->proceed large_scale->proceed

Caption: PPE selection workflow based on task scale.

Eye and Face Protection
  • Mandatory: Chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are required at all times.[7]

  • Enhanced Protection: When handling larger quantities (>5g) or performing operations with a higher risk of splashing (e.g., transfers, quenching reactions), a full-face shield must be worn over the safety goggles.[6]

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down.

  • Gloves: This is the most critical barrier for skin protection. Due to the high dermal toxicity of piperidines, proper glove selection is paramount.

    • Causality: The choice of glove material is determined by its resistance to permeation and degradation by the chemical.[8] Permeation is the process where a chemical seeps through the glove material on a molecular level, often without any visible signs of failure.[8]

    • Protocol for Glove Selection and Use:

      • Material Selection: While specific data for 6-[(Methylamino)methyl]piperidin-2-one is unavailable, data for piperidine serves as a conservative guide. Butyl rubber or Viton® gloves are recommended for prolonged contact. For incidental contact, double-gloving with nitrile gloves is a common practice, but breakthrough times can be short. Always check the manufacturer's specific chemical resistance data.

      • Inspection: Before every use, inspect gloves for any signs of degradation, punctures, or tears.

      • Donning: Wash and dry hands before donning gloves.

      • Double Gloving: For all manipulations, wear two pairs of nitrile gloves. The outer glove is considered contaminated and should be changed immediately upon contact with the chemical or after a maximum of 30-60 minutes.

      • Doffing: Remove gloves without touching the outer contaminated surface with bare skin. Dispose of them immediately in the designated hazardous waste container.[9]

      • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[10]

Glove MaterialRecommended UseRationale
Nitrile Incidental contact (double-gloved)Good general-purpose splash protection, but may have a short breakthrough time. Change frequently.
Neoprene Moderate contactOffers better chemical resistance than nitrile for some chemicals.
Butyl Rubber Extended or immersive contactRecommended by some manufacturers for handling substances like dimethyl sulfoxide, indicating broad solvent resistance.[11]
Viton® Extended or immersive contactExcellent resistance to a wide range of chemicals, but may be less dexterous.
  • Chemical Apron: For large-scale work or when there is a significant splash risk, wear a chemical-resistant apron over the lab coat.

Respiratory Protection

Work within a chemical fume hood should prevent the need for respiratory protection. However, it is essential for emergency situations.

  • When to Use: In the case of a large spill, a failure of engineering controls (e.g., fume hood malfunction), or when cleaning up spills outside of a hood, respiratory protection is required.

  • Type: A full-face respirator with organic vapor cartridges is recommended. If concentrations are unknown or in an oxygen-deficient atmosphere, a self-contained breathing apparatus (SCBA) is necessary.[12]

  • Fit Testing: All personnel required to wear respirators must be part of a respiratory protection program, which includes medical clearance and annual fit testing, as mandated by OSHA in the United States.

Operational Plans: From Handling to Disposal

Safe handling is a complete workflow, from preparation to waste disposal.

Spill Response Protocol

Immediate and correct response to a spill is critical to mitigating risk.[9]

Spill_Response_Workflow spill Spill Occurs! alert Alert personnel and evacuate area spill->alert assess Assess spill size alert->assess small_spill Small Spill (<100 mL) (If trained and safe to do so) assess->small_spill Small large_spill Large Spill (>100 mL) or unknown assess->large_spill Large don_ppe Don appropriate PPE: - Respirator - Double gloves (Butyl/Nitrile) - Goggles/Face shield - Apron small_spill->don_ppe evacuate_large Evacuate and call Emergency Services / EHS large_spill->evacuate_large contain Contain with non-combustible absorbent (e.g., sand, vermiculite) don_ppe->contain collect Collect absorbent and debris using non-sparking tools contain->collect place_waste Place in a sealed, labeled hazardous waste container collect->place_waste decontaminate Decontaminate the area place_waste->decontaminate report Report to EHS decontaminate->report evacuate_large->report

Sources

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